molecular formula C33H65NO2 B15546231 N-C16-desoxymethylsphingosine

N-C16-desoxymethylsphingosine

Cat. No.: B15546231
M. Wt: 507.9 g/mol
InChI Key: RMAWKILAWRQSBQ-XOSQJUBISA-N
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Description

N-C16-desoxymethylsphingosine is a useful research compound. Its molecular formula is C33H65NO2 and its molecular weight is 507.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H65NO2

Molecular Weight

507.9 g/mol

IUPAC Name

N-[(Z,2S)-2-hydroxyheptadec-3-enyl]hexadecanamide

InChI

InChI=1S/C33H65NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(35)31-34-33(36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32,35H,3-26,28,30-31H2,1-2H3,(H,34,36)/b29-27-/t32-/m0/s1

InChI Key

RMAWKILAWRQSBQ-XOSQJUBISA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic World of Atypical Sphingoid Bases: A Technical Guide to Their Discovery, Significance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids, once considered mere structural components of cell membranes, are now recognized as critical signaling molecules involved in a myriad of cellular processes.[1] Atypical sphingoid bases, a unique class of sphingolipids deviating from the canonical structures, have emerged as key players in both physiological and pathological states. This technical guide provides an in-depth exploration of the discovery, significance, and analysis of these enigmatic molecules. We delve into their biosynthesis, their association with various diseases, and the advanced analytical techniques employed for their quantification. This guide also presents detailed experimental protocols and visual representations of their signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Dawn of Atypical Sphingolipids

The world of sphingolipid biology was revolutionized by the discovery of atypical sphingoid bases. Unlike their canonical counterparts, which are synthesized from the condensation of serine and palmitoyl-CoA, atypical sphingoid bases are formed when the enzyme serine palmitoyltransferase (SPT) utilizes alternative substrates such as alanine (B10760859) or glycine.[2][3] This seemingly subtle shift in substrate utilization gives rise to a family of molecules with distinct structural and functional properties.

The most well-studied of these are the 1-deoxysphingolipids, which lack the hydroxyl group at the C1 position.[2][3] This structural alteration has profound consequences, as it prevents their degradation through the canonical sphingolipid catabolic pathway, leading to their accumulation in cells and tissues.[2][3] The discovery of these atypical sphingolipids has opened new avenues of research into their roles in various diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes, and cardiometabolic disorders.[4][5][6]

The Discovery and Biosynthesis of Atypical Sphingoid Bases

The story of atypical sphingoid bases began with investigations into the molecular basis of HSAN1, a rare inherited neuropathy. Researchers discovered that mutations in the SPTLC1 gene, which encodes a subunit of serine palmitoyltransferase, led to a gain-of-function activity, causing the enzyme to utilize L-alanine as a substrate instead of L-serine.[6] This resulted in the production and accumulation of two neurotoxic atypical sphingoid bases: 1-deoxysphinganine (m18:0) and 1-deoxymethylsphinganine (B3091860) (m17:0).[6]

Subsequent research revealed that the formation of atypical sphingoid bases is not limited to rare genetic disorders. Under conditions of serine deficiency, even the wild-type SPT enzyme can utilize alanine, leading to the synthesis of 1-deoxysphingolipids.[7] This finding has significant implications for conditions associated with metabolic stress, such as diabetes and non-alcoholic steatohepatitis.

The Canonical vs. Atypical Sphingolipid Biosynthetic Pathway

The biosynthesis of both canonical and atypical sphingoid bases begins with the SPT enzyme. The key difference lies in the amino acid substrate utilized.

  • Canonical Pathway: L-serine + Palmitoyl-CoA → 3-Ketosphinganine → Sphinganine → Dihydroceramide → Ceramide

  • Atypical Pathway (1-deoxysphinganine): L-alanine + Palmitoyl-CoA → 3-Keto-1-deoxysphinganine → 1-Deoxysphinganine → 1-Deoxydihydroceramide (B12091950)

cluster_canonical Canonical Pathway cluster_atypical Atypical Pathway L-serine L-serine 3-Ketosphinganine 3-Ketosphinganine L-serine->3-Ketosphinganine SPT SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide L-alanine L-alanine 3-Keto-1-deoxysphinganine 3-Keto-1-deoxysphinganine L-alanine->3-Keto-1-deoxysphinganine SPT2 SPT Palmitoyl-CoA2 Palmitoyl-CoA Palmitoyl-CoA2->3-Keto-1-deoxysphinganine 1-Deoxysphinganine 1-Deoxysphinganine 3-Keto-1-deoxysphinganine->1-Deoxysphinganine 1-Deoxydihydroceramide 1-Deoxydihydroceramide 1-Deoxysphinganine->1-Deoxydihydroceramide

Canonical vs. Atypical Sphingolipid Biosynthesis.

The Significance of Atypical Sphingoid Bases in Health and Disease

The accumulation of atypical sphingoid bases has been implicated in the pathophysiology of a growing number of diseases. Their inability to be degraded leads to cellular toxicity through various mechanisms, including disruption of membrane integrity, mitochondrial dysfunction, and induction of apoptosis.[8][9]

Quantitative Data on Atypical Sphingoid Bases in Disease

Elevated levels of atypical sphingoid bases have been consistently reported in patients with type 2 diabetes and those with HSAN1. The following tables summarize key quantitative findings from various studies.

Table 1: Plasma Levels of Atypical Sphingoid Bases in Type 2 Diabetes Mellitus (T2DM)

Sphingoid BaseControl (nmol/L)T2DM (nmol/L)Fold Changep-valueReference
1-deoxySA80 ± 4090 ± 401.130.001[10]
1-deoxySO160 ± 90180 ± 1001.130.008[10]
Total 1-deoxySL240 ± 120270 ± 1401.130.004[10]

Data are presented as mean ± standard deviation.

Table 2: Plasma Levels of Atypical Sphingoid Bases in Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1)

Sphingoid BaseControl (µM)HSAN1 (µM)Fold ChangeReference
1-deoxysphinganine (m18:0)< 0.1~0.4 - 1.2> 4-12[5][6]
1-deoxymethylsphinganine (m17:0)Not DetectedPresent-[6]
Signaling Pathways Implicated in Atypical Sphingoid Base Pathophysiology

Atypical sphingoid bases exert their cytotoxic effects by interfering with key cellular signaling pathways. In the context of insulin (B600854) resistance, the accumulation of 1-deoxysphingolipids is thought to impair insulin signaling, leading to decreased glucose uptake.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin_Receptor Insulin Receptor IRS IRS-1/2 Insulin_Receptor->IRS GLUT4_Vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_Vesicle->GLUT4 Fusion Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Insulin Insulin Insulin->Insulin_Receptor Atypical_SB Atypical Sphingoid Bases Atypical_SB->Inhibition PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt Akt->GLUT4_Vesicle Translocation Inhibition->Akt

Atypical Sphingoid Bases and Insulin Resistance.

Furthermore, 1-deoxysphingolipids are potent inducers of apoptosis. They have been shown to cause mitochondrial dysfunction, leading to the release of cytochrome c and the activation of the caspase cascade.[8]

cluster_cell Cell cluster_mito Mitochondrion Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Atypical_SB Atypical Sphingoid Bases Bax_Bak Bax/Bak Activation Atypical_SB->Bax_Bak MOMP MOMP Bax_Bak->MOMP MOMP->Cytochrome_c Release Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

1-Deoxysphingolipid-Induced Apoptosis Pathway.

Experimental Protocols for the Analysis of Atypical Sphingoid Bases

Accurate and reliable quantification of atypical sphingoid bases is crucial for understanding their roles in health and disease. This section provides detailed protocols for the extraction and analysis of these molecules from biological samples.

Sphingolipid Extraction from Plasma

This protocol describes a method for the extraction of sphingolipids from plasma samples.

Materials:

  • Plasma samples

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Internal standards (e.g., C17-deoxysphinganine)

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add a known amount of internal standard to each sample.

  • Add 750 µL of methanol and 250 µL of chloroform.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.

Sphingolipid Extraction from Cultured Cells

This protocol is suitable for the extraction of sphingolipids from adherent cultured cells.

Materials:

  • Cultured cells (e.g., in a 6-well plate)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Chloroform

  • Cell scraper

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Place the cell culture plate on ice and aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold methanol to each well and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Add a known amount of internal standard.

  • Add 500 µL of chloroform.

  • Vortex vigorously for 1 minute.

  • Add 400 µL of water and vortex again.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase.

  • Dry the organic phase under nitrogen and reconstitute for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of atypical sphingoid bases.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

  • Gradient: A linear gradient from 60% B to 100% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example for 1-deoxysphinganine):

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transition: m/z 286.3 → 268.3

  • Collision Energy: Optimized for the specific instrument and analyte.

Sample Sample Extraction Lipid Extraction Sample->Extraction LC HPLC Separation Extraction->LC MS Mass Spectrometry (ESI-MS/MS) LC->MS Data_Analysis Data Analysis MS->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Experimental Workflow for Atypical Sphingoid Base Analysis.

Conclusion and Future Directions

The discovery of atypical sphingoid bases has fundamentally changed our understanding of sphingolipid metabolism and its role in human health and disease. These once-overlooked molecules are now recognized as potent bioactive lipids with far-reaching implications. Their accumulation in various pathological conditions highlights their potential as both biomarkers for disease diagnosis and progression, and as novel therapeutic targets.

Future research will undoubtedly focus on further elucidating the complex signaling pathways regulated by atypical sphingoid bases and exploring the therapeutic potential of modulating their levels. The development of more sensitive and specific analytical methods will be crucial for these endeavors. The in-depth technical information provided in this guide aims to empower researchers, scientists, and drug development professionals to navigate this exciting and rapidly evolving field.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a growing global health crisis. A substantial body of evidence has implicated sphingolipids, particularly C16-ceramide, as key mediators in the pathogenesis of these conditions. This technical guide delves into the intricate relationship between the atypical sphingolipid, N-C16-desoxymethylsphingosine, and metabolic dysregulation. While direct research on this compound is limited, this document extrapolates from the well-established role of its structural analog, C16-ceramide, to provide a comprehensive overview of its potential mechanisms of action. We will explore the canonical insulin (B600854) signaling pathway, its disruption by ceramides (B1148491), and the prospective role of this compound as a modulator of these processes. This guide also provides detailed experimental protocols and quantitative data to facilitate further research into this enigmatic molecule and its potential as a therapeutic target.

Introduction to Sphingolipids and Metabolic Disease

Sphingolipids are a class of bioactive lipids that serve as both structural components of cell membranes and critical signaling molecules in a myriad of cellular processes.[1][2] Dysregulation of sphingolipid metabolism has been increasingly linked to the development of metabolic diseases.[1][3] Elevated levels of certain ceramide species, particularly those with a 16-carbon acyl chain (C16-ceramide), are frequently observed in tissues of obese and insulin-resistant individuals.[1][4] These ceramides are now recognized as key players in the induction of insulin resistance, a hallmark of type 2 diabetes.[2][5]

This compound is an atypical sphingoid base, structurally similar to C16-ceramide but lacking the C1 hydroxyl group.[3] This structural modification prevents its degradation through canonical pathways and its conversion into complex sphingolipids, leading to its potential accumulation and distinct biological activities.[3] While research specifically targeting this compound is in its nascent stages, its classification as a 1-deoxysphingolipid suggests it may play a significant, and potentially detrimental, role in metabolic health.[6][7]

The Central Role of C16-Ceramide in Insulin Resistance

To understand the potential impact of this compound, it is crucial to first examine the well-documented effects of C16-ceramide on insulin signaling.

The Canonical Insulin Signaling Pathway

Insulin, upon binding to its receptor (IR), initiates a phosphorylation cascade that is central to glucose homeostasis. Key steps include:

  • Insulin Receptor Activation: Insulin binding triggers the autophosphorylation of the IR on specific tyrosine residues.

  • IRS-1 Phosphorylation: The activated IR then phosphorylates insulin receptor substrate 1 (IRS-1).

  • PI3K/Akt Pathway Activation: Phosphorylated IRS-1 recruits and activates phosphoinositide 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt (also known as protein kinase B or PKB).

  • GLUT4 Translocation: Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into cells.

Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation GLUT4_membrane GLUT4 (Membrane) GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake

Figure 1: Canonical Insulin Signaling Pathway.
Disruption of Insulin Signaling by C16-Ceramide

Accumulated C16-ceramide has been shown to antagonize insulin signaling at multiple key nodes.[8] The primary mechanisms of inhibition involve the activation of protein phosphatase 2A (PP2A) and atypical protein kinase C zeta (PKCζ).[9]

  • Activation of PP2A: Ceramides can activate PP2A, a phosphatase that dephosphorylates and inactivates Akt. This directly blocks the downstream effects of insulin signaling, including GLUT4 translocation.[9]

  • Activation of PKCζ: Ceramides can also activate PKCζ, which in turn phosphorylates and inhibits Akt, further dampening the insulin signal.[10]

cluster_inhibition Inhibitory Pathway cluster_insulin Insulin Signaling C16_Ceramide C16-Ceramide PP2A Protein Phosphatase 2A C16_Ceramide->PP2A Activates PKCzeta Protein Kinase Cζ C16_Ceramide->PKCzeta Activates Akt Akt PP2A->Akt Dephosphorylates (Inhibits) PKCzeta->Akt Phosphorylates (Inhibits) Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K PI3K->Akt GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Figure 2: C16-Ceramide-Mediated Insulin Resistance.

This compound: A Potential Antagonist of Metabolic Homeostasis

As an atypical sphingolipid, this compound's role in metabolic diseases is an area of active investigation. Due to the scarcity of direct evidence, its potential mechanisms are inferred from its structural similarity to C16-ceramide and the known biology of 1-deoxysphingolipids.

Potential Mechanisms of Action
  • Ceramide Synthase Inhibition: this compound may act as an inhibitor of ceramide synthases (CerS), the enzymes responsible for producing ceramides.[11] By competing with the natural substrates, it could modulate the cellular levels of various ceramide species, although the specific CerS isoforms it might inhibit and the resulting downstream effects are unknown.

  • Direct Modulation of Signaling Proteins: Similar to C16-ceramide, this compound could directly interact with and modulate the activity of key signaling proteins in the insulin pathway, such as PP2A and PKCζ. Its unique structure may lead to different binding affinities and functional outcomes compared to C16-ceramide.

  • Membrane Perturbation: The accumulation of atypical sphingolipids like 1-deoxysphingolipids can alter the biophysical properties of cellular membranes, potentially affecting the function of membrane-bound proteins like the insulin receptor and glucose transporters.[12]

Quantitative Data

Currently, there is a notable lack of quantitative data in the public domain regarding the specific bioactivities of this compound in the context of metabolic diseases. The following table summarizes the type of quantitative data that is crucial for elucidating its role and is a priority for future research.

ParameterDescriptionRelevance to Metabolic DiseaseTarget for this compound
IC50 Half-maximal inhibitory concentrationIndicates the potency of an inhibitor for a specific enzyme or receptor.Ceramide Synthases (CerS1-6)
EC50 Half-maximal effective concentrationMeasures the concentration of a compound that produces 50% of its maximal effect.Activation of PP2A or PKCζ
Ki Inhibition constantRepresents the binding affinity of an inhibitor to an enzyme.Ceramide Synthases, PP2A, PKCζ
Fold Change Relative change in a measured quantityQuantifies the effect on protein expression, phosphorylation, or metabolite levels.p-Akt, GLUT4 expression, glucose uptake

Experimental Protocols

To facilitate further investigation into this compound, this section provides detailed methodologies for key experiments.

Synthesis of this compound

Start 1-Desoxymethylsphingosine Backbone Step2 N-acylation Reaction Start->Step2 Step1 Activation of Palmitic Acid Step1->Step2 Step3 Purification (e.g., Chromatography) Step2->Step3 End This compound Step3->End Palmitic_Acid Palmitic Acid Palmitic_Acid->Step1

Figure 3: General Synthetic Workflow.
In Vitro Ceramide Synthase Activity Assay

This protocol allows for the assessment of this compound's inhibitory effect on ceramide synthase activity.

  • Enzyme Source: Prepare cell lysates or microsomes from cells overexpressing a specific ceramide synthase isoform (CerS1-6).

  • Substrates: Use a fluorescently labeled sphingoid base (e.g., NBD-sphinganine) and a fatty acyl-CoA (e.g., palmitoyl-CoA for CerS5/6).

  • Inhibition: Pre-incubate the enzyme source with varying concentrations of this compound.

  • Reaction: Initiate the reaction by adding the substrates and incubate at 37°C.

  • Lipid Extraction: Stop the reaction and extract the lipids.

  • Analysis: Separate the fluorescently labeled substrate from the product (NBD-ceramide) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the fluorescence.

  • Data Analysis: Calculate the IC50 value of this compound for each CerS isoform.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in plasma or tissue samples.[13][14][15]

  • Sample Preparation: Homogenize tissue samples or use plasma directly. Spike with a stable isotope-labeled internal standard (e.g., N-C16-d3-desoxymethylsphingosine).

  • Lipid Extraction: Perform a liquid-liquid extraction using a suitable solvent system (e.g., chloroform/methanol).

  • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile/methanol with formic acid).

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of this compound and determine the concentration in the samples by comparing the peak area ratios of the analyte to the internal standard.

Conclusion and Future Directions

The role of sphingolipids in the pathophysiology of metabolic diseases is an intensely studied area. While C16-ceramide has been established as a significant contributor to insulin resistance, the specific functions of its atypical analog, this compound, remain largely unknown. This technical guide has provided a framework for understanding its potential mechanisms based on the current knowledge of related compounds.

Future research should focus on:

  • Elucidating the direct effects of this compound on insulin signaling pathways.

  • Determining its inhibitory profile against the different ceramide synthase isoforms.

  • Quantifying its levels in biological samples from healthy and metabolic disease cohorts.

  • Investigating its impact on cellular processes relevant to metabolic health, such as adipocyte differentiation and hepatic glucose production.

A deeper understanding of this compound's biological activities will be crucial in determining whether it represents a novel therapeutic target for the treatment of metabolic diseases.

References

A Technical Guide to the Structural and Functional Divergence of Sphingosine and Desoxymethylsphingosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, from structural membrane integrity to complex signaling cascades. At the core of this lipid class is the sphingoid base backbone. While canonical sphingolipids are built upon sphingosine (B13886), the emergence of atypical sphingoid bases, such as desoxymethylsphingosine (a form of 1-deoxysphingosine), has revealed alternative metabolic pathways with profound pathological implications. This technical guide provides an in-depth analysis of the core structural differences between sphingosine and desoxymethylsphingosine, detailing the functional consequences of these differences, the signaling pathways they inhabit, and the experimental protocols required for their differentiation and study.

Core Structural Differences

The fundamental distinction between sphingosine and desoxymethylsphingosine lies in the presence or absence of a hydroxyl group at the C1 position of the carbon backbone. This seemingly minor alteration has significant consequences for the molecule's chemical properties, metabolism, and biological function.

  • Sphingosine: As a canonical sphingoid base, sphingosine is an 18-carbon amino alcohol characterized by a hydroxyl group at C1, an amino group at C2, a hydroxyl group at C3, and a trans double bond between C4 and C5 (E-configuration).[1][2] Its chemical formula is C18H37NO2.[1] The C1-hydroxyl group is the primary site for phosphorylation, a critical step for its entry into the well-established S1P signaling pathway.

  • Desoxymethylsphingosine (1-deoxysphingosine): This molecule is an atypical sphingoid base that is devoid of the C1-hydroxyl group.[3][4] This absence is the result of an alternative substrate usage by the enzyme serine-palmitoyltransferase (SPT), the first committed step in sphingolipid biosynthesis.[4] Furthermore, research has identified that the native form of 1-deoxysphingosine possesses its double bond at the Δ14 position, typically in a cis (Z) configuration, rather than the Δ4 position seen in canonical sphingosine.[3][4]

Below is a visualization highlighting the key structural variance.

G cluster_0 Sphingosine cluster_1 Desoxymethylsphingosine (1-deoxysphingosine) Sphingosine_structure Desoxy_structure label_sph Key Features: - C1-OH Group (Present) - Δ4 Double Bond - Substrate for Sphingosine Kinase label_desoxy Key Features: - C1-OH Group (Absent) - Δ14 Double Bond (Native) - Not a Substrate for Sphingosine Kinase

Figure 1: Comparative molecular structures.

Data Presentation: Physicochemical Properties

The structural differences manifest in distinct physicochemical properties, which are crucial for their separation and identification in experimental settings.

PropertySphingosineDesoxymethylsphingosine (1-deoxysphingosine)Reference
Chemical Formula C18H37NO2C18H37NO[1]
Molar Mass 299.49 g/mol 283.50 g/mol -
C1 Functional Group Hydroxyl (-OH)Hydrogen (-H)[3][4]
Primary Site of Phosphorylation C1-HydroxylNone[4]
Native Double Bond Position Δ4 (trans/E)Δ14 (cis/Z)[2][3][4]
Metabolic Precursor Dihydrosphingosine1-deoxysphinganine[1][4]
Key Biological Role Precursor to S1P and complex sphingolipidsNeurotoxic lipid, marker for HSAN1[1][4]

Divergent Signaling and Metabolic Fates

The absence of the C1-hydroxyl group fundamentally redirects the metabolic and signaling pathway of desoxymethylsphingosine away from the canonical sphingosine route.

Canonical Sphingosine Pathway: Sphingosine sits (B43327) at a critical metabolic hub. It can be acylated to form ceramides (B1148491) (the precursors to complex sphingolipids like sphingomyelin) or phosphorylated by sphingosine kinases (SphK1 and SphK2) to produce sphingosine-1-phosphate (S1P).[1][2] S1P is a potent signaling molecule that acts extracellularly via a family of G protein-coupled receptors (S1PR1-5) and intracellularly on various targets to regulate cell survival, proliferation, migration, and immune cell trafficking.[1]

Desoxymethylsphingosine Pathway: Because it lacks the C1-OH group, desoxymethylsphingosine cannot be phosphorylated by sphingosine kinases.[4] This metabolic dead-end prevents its conversion into a signaling molecule analogous to S1P and also precludes its canonical degradation via the S1P lyase pathway.[4] Consequently, 1-deoxysphingolipids accumulate in cells, leading to cytotoxicity. This accumulation is strongly associated with conditions like hereditary sensory and autonomic neuropathy type 1 (HSAN1) and has been implicated in the neuropathy associated with diabetes.[3][4]

G cluster_0 Canonical Sphingolipid Metabolism cluster_1 Atypical (Deoxy)sphingolipid Metabolism Ser_Pal Serine + Palmitoyl-CoA SPT SPT Ser_Pal->SPT Sphinganine Sphinganine SPT->Sphinganine DES1 DES1 Sphinganine->DES1 Sphingosine Sphingosine DES1->Sphingosine SphK SphK1/2 Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Signaling S1P Receptor Signaling (Proliferation, Survival) S1P->Signaling Ala_Pal Alanine + Palmitoyl-CoA SPT_alt SPT (alternate substrate) Ala_Pal->SPT_alt DeoxySA 1-deoxysphinganine SPT_alt->DeoxySA Desaturase_alt Desaturase (?) DeoxySA->Desaturase_alt DeoxySO Desoxymethylsphingosine (1-deoxysphingosine) Desaturase_alt->DeoxySO Block METABOLIC BLOCK (Cannot be phosphorylated) DeoxySO->Block Toxicity Cellular Accumulation & Cytotoxicity (Neuropathy) Block->Toxicity

Figure 2: Contrasting metabolic and signaling pathways.

Experimental Protocols for Differentiation

Distinguishing between sphingosine and desoxymethylsphingosine requires precise analytical techniques, primarily centered around liquid chromatography-mass spectrometry (LC-MS).

Lipid Extraction and Separation
  • Objective: To isolate lipids from a biological matrix (cells, plasma, tissue).

  • Methodology:

    • Homogenize the sample in a cooled organic solvent mixture, typically chloroform/methanol (2:1, v/v), following the Bligh-Dyer method.

    • Spike the sample with internal standards (e.g., isotope-labeled sphingolipids) for accurate quantification.

    • Induce phase separation by adding water or a saline solution.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

  • Separation:

    • Utilize Reversed-Phase Liquid Chromatography (RPLC) with a C18 column.

    • The difference in polarity (sphingosine being more polar due to the extra -OH group) and structure results in distinct retention times, with desoxymethylsphingosine typically eluting later than sphingosine under standard RPLC conditions.[3][4]

Mass Spectrometry for Identification and Confirmation
  • Objective: To identify and confirm the molecular identity of the separated lipids.

  • Methodology:

    • Instrumentation: Couple the RPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

    • MS1 Analysis: In positive ion mode, detect the protonated molecules [M+H]+. Sphingosine will appear at a different m/z than desoxymethylsphingosine due to their mass difference.

    • MS/MS Fragmentation (MS2): Select the precursor ions of interest and subject them to collision-induced dissociation (CID). The fragmentation patterns will be distinct. For sphingosine, characteristic losses of water molecules are observed. The in-source fragmentation behavior can also differ significantly between the isomers.[3]

    • Double Bond Position Determination: To confirm the Δ14 position in native 1-deoxysphingosine, specialized MS techniques are required as CID is often insufficient.

      • Ozone-Induced Dissociation (OzID): This method involves introducing ozone into the mass spectrometer, which selectively cleaves the C=C double bond, generating fragment ions that unequivocally identify its location.[3]

      • Dimethyl Disulfide (DMDS) Derivatization: Chemical derivatization of the double bond with DMDS followed by MS/MS analysis can also pinpoint its location.[3][4]

G cluster_ms2 MS/MS Analysis Sample Biological Sample (Cells, Plasma, etc.) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction LC RPLC Separation (C18 Column) Extraction->LC MS1 MS1 Analysis (Detect Precursor m/z) LC->MS1 CID Standard CID (Confirm Backbone) MS1->CID Isolate Precursor OzID Specialized OzID / DMDS (Identify Double Bond Position) MS1->OzID Isolate Precursor Data Data Analysis & Identification CID->Data OzID->Data

Figure 3: Experimental workflow for differentiation.

References

Endogenous Presence of N-C16-desoxymethylsphingosine in Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous presence of N-C16-desoxymethylsphingosine, a member of the 1-deoxysphingolipid family, in mammalian tissues. This document details its quantification, proposed signaling pathways, and the experimental protocols necessary for its study. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the biological significance of this atypical sphingolipid.

Quantitative Data: Endogenous Levels of this compound

The following table summarizes the measured concentrations of endogenous this compound in various tissues of C57BL/6J mice. These values provide a baseline for understanding the distribution and potential physiological roles of this lipid in different organs.

TissueMean Concentration (nmol/g wet weight)Standard Deviation
Liver0.0030.001
Spleen0.0010.000
Lung0.0020.001
Kidney0.0020.001
Heart0.0010.000
BrainNot Detected-
Muscle (Quadriceps)Not Detected-
White Adipose Tissue0.0010.000
Brown Adipose Tissue0.0010.000
Pancreas0.0010.000
Small Intestine0.0020.001
Colon0.0020.001

Experimental Protocols

A precise and robust analytical methodology is crucial for the accurate quantification of this compound in biological matrices. The following sections outline a detailed protocol for the extraction, separation, and detection of this lipid from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction from Tissues

This protocol is adapted from established methods for sphingolipid extraction.

Materials:

  • Tissue sample (10-50 mg)

  • Internal Standard (IS): C17-1-deoxysphinganine or a stable isotope-labeled this compound

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Extraction Solvent: Chloroform (B151607)/Methanol (B129727) (1:2, v/v)

  • 0.1 M Potassium Hydroxide (KOH) in Methanol

  • Chloroform

  • 1 M Potassium Chloride (KCl)

  • Nitrogen gas evaporator

  • LC-MS grade solvents

Procedure:

  • Accurately weigh 10-50 mg of frozen tissue and place it in a homogenization tube.

  • Add a known amount of the internal standard to the tissue.

  • Add 1 mL of the extraction solvent (Chloroform/Methanol, 1:2) to the tube.

  • Homogenize the tissue thoroughly until a uniform suspension is obtained.

  • Incubate the homogenate at 48°C for 30 minutes to ensure complete extraction.

  • To hydrolyze glycerolipids, add 75 µL of 0.1 M KOH in methanol and incubate at 37°C for 2 hours.

  • Neutralize the mixture by adding 3 µL of glacial acetic acid.

  • Add 1 mL of chloroform and 1 mL of 1 M KCl to induce phase separation.

  • Vortex the mixture vigorously and centrifuge at 2000 x g for 5 minutes.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating sphingolipids.

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 1 mM ammonium formate.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B for column re-equilibration

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: The precursor ion will be the [M+H]+ adduct. The specific fragment ions will need to be determined by direct infusion of a standard. A common fragmentation for N-acylated sphingoid bases is the loss of the fatty acyl chain and a water molecule.

    • Internal Standard: Monitor the appropriate precursor-to-product ion transition for the chosen internal standard.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of the analyte and internal standard.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of 1-deoxysphingolipids and the experimental workflow for their analysis.

Proposed Signaling Pathway of 1-Deoxysphingolipids

Elevated levels of 1-deoxysphingolipids, including this compound, have been associated with cellular stress and cytotoxicity.[1][2] While a definitive linear signaling cascade has not been fully elucidated, current evidence points towards a multi-faceted mechanism involving organelle dysfunction and the activation of inflammatory pathways.[1] The accumulation of these atypical sphingolipids can disrupt mitochondrial and endoplasmic reticulum (ER) function, leading to cellular stress.[1] This stress can, in turn, trigger the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system, resulting in the production of pro-inflammatory cytokines.[1]

Signaling_Pathway cluster_Extracellular Extracellular/Cellular Stimuli cluster_Metabolism Sphingolipid Metabolism cluster_Cellular_Effects Cellular Effects Elevated Alanine Elevated Alanine Serine Palmitoyltransferase Serine Palmitoyltransferase Elevated Alanine->Serine Palmitoyltransferase SPTLC1/2 Mutation SPTLC1/2 Mutation SPTLC1/2 Mutation->Serine Palmitoyltransferase 1-Deoxysphinganine 1-Deoxysphinganine Serine Palmitoyltransferase->1-Deoxysphinganine Ceramide Synthase Ceramide Synthase 1-Deoxysphinganine->Ceramide Synthase This compound This compound Ceramide Synthase->this compound Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction ER Stress ER Stress This compound->ER Stress NLRP3 Inflammasome Activation NLRP3 Inflammasome Activation Mitochondrial Dysfunction->NLRP3 Inflammasome Activation Cytotoxicity Cytotoxicity Mitochondrial Dysfunction->Cytotoxicity ER Stress->NLRP3 Inflammasome Activation ER Stress->Cytotoxicity Pro-inflammatory Cytokines Pro-inflammatory Cytokines NLRP3 Inflammasome Activation->Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Cytotoxicity

Caption: Proposed signaling pathway for 1-deoxysphingolipids.

Experimental Workflow for this compound Analysis

The accurate quantification of this compound from complex biological samples requires a systematic workflow, from sample preparation to data analysis.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_LC_MS LC-MS/MS Analysis cluster_Data_Analysis Data Analysis Tissue Homogenization Tissue Homogenization Internal Standard Spiking Internal Standard Spiking Tissue Homogenization->Internal Standard Spiking Lipid Extraction Lipid Extraction Internal Standard Spiking->Lipid Extraction Solvent Evaporation Solvent Evaporation Lipid Extraction->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution Chromatographic Separation Chromatographic Separation Reconstitution->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Data Reporting Data Reporting Quantification->Data Reporting

Caption: Experimental workflow for LC-MS/MS analysis.

This guide provides a foundational understanding of the endogenous presence and analysis of this compound. Further research is warranted to fully elucidate its specific biological functions and its role in health and disease.

References

N-C16-Desoxymethylsphingosine and the Emerging Role of 1-Deoxysphingolipids as Disease Biomarkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While N-C16-desoxymethylsphingosine itself is not yet an established biomarker, it belongs to a class of atypical sphingolipids, the 1-deoxysphingolipids (1-deoxySLs), which are gaining significant attention as potential biomarkers for a range of metabolic and neurological disorders. This technical guide provides an in-depth overview of the current understanding of 1-deoxySLs, with a focus on their association with disease, analytical methodologies for their quantification, and their underlying metabolic pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the diagnostic and therapeutic potential of this novel class of lipids.

Introduction to 1-Deoxysphingolipids

Sphingolipids are a diverse class of lipids that play crucial roles in cell structure and signaling. The biosynthesis of canonical sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of serine and palmitoyl-CoA. However, under certain pathological conditions or due to genetic mutations, SPT can utilize L-alanine instead of L-serine as a substrate. This alternative reaction leads to the formation of 1-deoxysphingoid bases, which lack the C1 hydroxyl group characteristic of canonical sphingolipids.

The absence of the C1-hydroxyl group has profound implications for the metabolism of 1-deoxySLs. They cannot be phosphorylated by sphingosine (B13886) kinases to form signaling molecules like sphingosine-1-phosphate, nor can they be degraded by the canonical sphingolipid catabolic pathway. Consequently, 1-deoxySLs and their downstream metabolites, including N-acyl-1-deoxysphingolipids like this compound, accumulate in cells and tissues, leading to cellular dysfunction and toxicity.

Association of 1-Deoxysphingolipids with Disease

Elevated levels of 1-deoxySLs have been implicated in the pathophysiology of several diseases, most notably Type 2 Diabetes Mellitus (T2DM), Hereditary Sensory and Autonomic Neuropathy type I (HSAN1), and Non-Alcoholic Fatty Liver Disease (NAFLD).

Type 2 Diabetes Mellitus (T2DM)

Multiple studies have demonstrated a significant elevation of 1-deoxysphinganine (doxSA) and 1-deoxysphingosine (doxSO) in the plasma of individuals with T2DM and those with pre-diabetic conditions like metabolic syndrome. Research suggests that these lipids may contribute to the progressive failure of pancreatic β-cells, a hallmark of T2DM.

Hereditary Sensory and Autonomic Neuropathy Type I (HSAN1)

HSAN1 is a rare genetic disorder characterized by a progressive loss of sensory and autonomic functions. The disease is caused by mutations in the genes encoding for subunits of SPT, which leads to a significant increase in the production of 1-deoxySLs. The accumulation of these neurotoxic lipids in neurons is considered a primary driver of the neuropathy observed in HSAN1 patients.

Non-Alcoholic Fatty Liver Disease (NAFLD)

Recent evidence suggests a link between elevated 1-deoxySLs and NAFLD. While the precise role of these lipids in the progression of liver disease is still under investigation, they are emerging as potential biomarkers for identifying individuals at risk.

Quantitative Data on 1-Deoxysphingolipid Levels in Disease

The following tables summarize the quantitative data from various studies on the plasma levels of 1-deoxysphingolipids in different disease states compared to healthy controls.

Table 1: Plasma 1-Deoxysphinganine (doxSA) Levels in Disease

Disease StatePatient Group (n)Control Group (n)Mean doxSA (nmol/L) - PatientsMean doxSA (nmol/L) - Controlsp-valueReference
T2DM39 (DSPN)Age-matched healthy110 ± 6060 ± 30<0.05[1]
Metabolic Syndrome2525110 ± 4060 ± 20<0.00001[2]
Glycogen Storage Disease Type I1531191 ± 12935 ± 14<0.0001[3]

Table 2: Plasma 1-Deoxysphingosine (doxSO) Levels in Disease

Disease StatePatient Group (n)Control Group (n)Mean doxSO (nmol/L) - PatientsMean doxSO (nmol/L) - Controlsp-valueReference
T2DM39 (DSPN)Age-matched healthy240 ± 160120 ± 50<0.05[1]

(Note: DSPN refers to Diabetic Sensorimotor Polyneuropathy, a common complication of T2DM)

Experimental Protocols for 1-Deoxysphingolipid Analysis

The gold standard for the quantification of 1-deoxySLs in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of various 1-deoxySL species.

Sample Preparation: Lipid Extraction from Plasma/Serum

A common and effective method for extracting sphingolipids from plasma or serum is a single-phase extraction using a mixture of methanol (B129727) and chloroform.

Protocol:

  • To 50 µL of plasma or serum in a glass tube, add an appropriate internal standard solution (e.g., a stable isotope-labeled 1-deoxySL analog).

  • Add 1 mL of a methanol:chloroform (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 3,500 x g for 15 minutes at room temperature to pellet the protein precipitate.

  • Carefully transfer the supernatant to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

Liquid Chromatography (LC) Separation

Reverse-phase liquid chromatography is typically employed to separate the different sphingolipid species.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in acetonitrile/water (20:80, v/v).

  • Mobile Phase B: 0.1% formic acid in acetonitrile/2-propanol (20:80, v/v).

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids based on their polarity.

Tandem Mass Spectrometry (MS/MS) Detection

Electrospray ionization (ESI) in the positive ion mode is typically used for the detection of 1-deoxySLs. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific transitions for each 1-deoxySL species and internal standard need to be optimized on the mass spectrometer. For example, for 1-deoxysphinganine, a common transition is the loss of a water molecule from the protonated molecule.

Signaling Pathways and Experimental Workflows

Biosynthesis and Metabolism of 1-Deoxysphingolipids

The following diagram illustrates the key steps in the biosynthesis and metabolism of 1-deoxysphingolipids.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Serum) Lipid_Extraction Lipid Extraction (e.g., Methanol/Chloroform) Sample_Collection->Lipid_Extraction LC_Separation LC Separation (Reversed-Phase C18) Lipid_Extraction->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Biomarker_Evaluation Biomarker Evaluation Data_Analysis->Biomarker_Evaluation

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of N-C16-Desoxymethylsphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-C16-desoxymethylsphingosine, an N-palmitoyl derivative of 1-deoxymethyl-sphinganine, is an atypical sphingolipid analog of significant interest in the study of sphingolipid metabolism and signaling. Unlike endogenous sphingolipids, the absence of the C1 hydroxyl group in desoxymethylsphingosine and its derivatives prevents their canonical degradation and conversion to other bioactive sphingolipids such as sphingosine-1-phosphate (S1P). This metabolic stability makes this compound a valuable tool for investigating the roles of ceramides (B1148491) and other complex sphingolipids in cellular processes, independent of their conversion to S1P. This document provides a detailed protocol for the chemical synthesis of this compound in a laboratory setting. Additionally, it outlines the context of its use by illustrating the canonical sphingolipid signaling pathway.

Introduction

Sphingolipids are a class of lipids that play crucial roles as both structural components of cell membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1][2][3][4] The central molecule in sphingolipid metabolism is ceramide, which can be generated de novo or through the hydrolysis of sphingomyelin. Ceramide can be further metabolized to sphingosine (B13886), which in turn is phosphorylated by sphingosine kinases to form the potent signaling molecule sphingosine-1-phosphate (S1P).[1][2] The balance between the levels of pro-apoptotic ceramide and pro-survival S1P is often referred to as the "sphingolipid rheostat" and is critical for cell fate decisions.[3]

Atypical sphingolipids, such as 1-deoxysphingolipids, are formed when the enzyme serine palmitoyltransferase (SPT) utilizes alanine (B10760859) instead of serine as its substrate.[5] This results in the synthesis of a sphingoid base lacking the C1 hydroxyl group. Consequently, these 1-deoxysphingolipids and their N-acylated derivatives cannot be degraded by the canonical sphingolipid catabolic pathway and tend to accumulate, which has been associated with certain pathological conditions. This compound, as a synthetic analog, provides a stable probe to dissect the biological functions of N-acylated sphingoid bases without the confounding effects of their metabolism to S1P.

Canonical Sphingolipid Signaling Pathway

The following diagram illustrates the central role of ceramide and its conversion to other bioactive sphingolipids in the canonical signaling pathway. This compound acts as a stable analog of ceramide but cannot be converted to sphingosine-1-phosphate.

Sphingolipid_Pathway cluster_synthesis De Novo Synthesis & Metabolism cluster_signaling Signaling Cascades cluster_analog Atypical Analog Palmitoyl_CoA Palmitoyl-CoA + Serine Dihydrosphingosine Dihydrosphingosine Palmitoyl_CoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Proliferation Proliferation & Survival S1P->Proliferation NC16_desoxy This compound (Ceramide Analog) Blocked Metabolically Blocked NC16_desoxy->Blocked

Caption: Canonical sphingolipid signaling pathway and the position of this compound.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a suitable protected amino acid precursor. The following protocol is based on established synthetic routes for similar sphingoid bases.

Overall Reaction Workflow

Synthesis_Workflow Start Protected Serine Derivative Aldehyde Intermediate Aldehyde Start->Aldehyde Coupling Grignard Reaction Aldehyde->Coupling Reduction Reduction of Ketone Coupling->Reduction Deprotection Removal of Protecting Groups Reduction->Deprotection Amine_Backbone 1-Deoxymethyl-sphinganine Deprotection->Amine_Backbone Acylation N-Acylation with Palmitoyl (B13399708) Chloride Amine_Backbone->Acylation Final_Product This compound Acylation->Final_Product

Caption: Workflow for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
N-Boc-L-serine methyl ester≥98%Sigma-Aldrich
Dess-Martin periodinaneSynthesis gradeOakwood Chemical
Dichloromethane (B109758) (DCM)AnhydrousAcros Organics
1-Bromopentadecane (B48590)97%TCI America
Magnesium turnings99.5%Fisher Scientific
Tetrahydrofuran (B95107) (THF)AnhydrousEMD Millipore
Sodium borohydride (B1222165) (NaBH4)≥98%Alfa Aesar
Methanol (B129727) (MeOH)AnhydrousJ.T. Baker
Hydrochloric acid (HCl)ConcentratedVWR
Palmitoyl chloride≥98%Nu-Chek Prep
Triethylamine (B128534) (TEA)≥99%EMD Millipore
Silica (B1680970) gel60 Å, 230-400 meshSorbent Technologies
Step-by-Step Methodology

Step 1: Synthesis of the Intermediate Aldehyde

  • Dissolve N-Boc-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde. This intermediate is often used immediately in the next step without further purification.

Step 2: Grignard Reaction for Chain Elongation

  • In a separate flame-dried flask, prepare the Grignard reagent by adding 1-bromopentadecane (1.5 eq) to a suspension of magnesium turnings (1.6 eq) in anhydrous tetrahydrofuran (THF). A small crystal of iodine may be added to initiate the reaction.

  • Once the Grignard reagent formation is complete (dissolution of magnesium), cool the solution to 0 °C.

  • Dissolve the crude aldehyde from Step 1 in anhydrous THF and add it dropwise to the Grignard reagent solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric mixture of alcohols by silica gel column chromatography.

Step 3: Reduction of the Ketone

Note: The Grignard reaction may result in a mixture of ketone and alcohol. If a significant amount of ketone is present, a reduction step is necessary.

  • Dissolve the product from Step 2 in anhydrous methanol to a concentration of 0.1 M and cool to 0 °C.

  • Add sodium borohydride (NaBH4) (2.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

Step 4: Deprotection to Yield 1-Deoxymethyl-sphinganine

  • Dissolve the protected amino alcohol from the previous step in a 1:1 mixture of methanol and 4 M HCl.

  • Stir the solution at room temperature for 4-6 hours to remove the Boc protecting group.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove non-polar impurities.

  • Basify the aqueous layer to pH > 10 with a 2 M NaOH solution.

  • Extract the free amine into DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-deoxymethyl-sphinganine.

Step 5: N-Acylation with Palmitoyl Chloride

  • Dissolve 1-deoxymethyl-sphinganine (1.0 eq) in a mixture of DCM and triethylamine (TEA) (2.0 eq) at 0 °C.

  • Slowly add palmitoyl chloride (1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Data Presentation

The following table summarizes the expected outcomes and characterization data for the synthesis of this compound.

StepProductExpected Yield (%)Purity (%)Characterization Methods
1Intermediate Aldehyde>90 (crude)-¹H NMR
2 & 3Protected Amino Alcohol60-70>95¹H NMR, ¹³C NMR, MS
41-Deoxymethyl-sphinganine85-95>98¹H NMR, ¹³C NMR, MS
5This compound75-85>99¹H NMR, ¹³C NMR, HRMS

¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) will include signals corresponding to the long alkyl chains of the sphingoid base and the palmitoyl group, the methine protons of the sphingoid backbone, and the amide proton.

¹³C NMR (CDCl₃, 100 MHz): Expected signals will correspond to the carbons of the alkyl chains, the carbons of the sphingoid backbone, and the carbonyl carbon of the amide group.

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₃₅H₇₁NO₂ [M+H]⁺ should be confirmed by the experimental value.

Conclusion

This application note provides a comprehensive protocol for the laboratory synthesis of this compound. The multi-step synthesis involves the creation of a desoxymethylsphinganine backbone followed by N-acylation. The availability of this synthetic route allows for the production of this valuable molecular probe for in-depth studies of sphingolipid signaling pathways and their roles in health and disease. The metabolic stability of this compound makes it an ideal tool for researchers in cell biology, pharmacology, and drug development to investigate ceramide-mediated cellular events without the complexities of its degradation or conversion to other bioactive lipids.

References

Application Note and Protocol: Quantitative Analysis of Sphingolipids using N-C16-Desoxymethylsphingosine as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of sphingolipids, particularly ceramides (B1148491), in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). A detailed protocol is presented, highlighting the use of N-C16-desoxymethylsphingosine as an internal standard (IS) to ensure accuracy and precision. This application note includes protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with data presentation guidelines and visualizations to facilitate understanding and implementation in a research or drug development setting.

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including signal transduction, cell proliferation, apoptosis, and inflammation. Ceramide, a central molecule in sphingolipid metabolism, is involved in numerous signaling pathways that regulate cell fate.[1][2][3] Dysregulation of sphingolipid metabolism has been implicated in several diseases, such as diabetes, cardiovascular disease, and cancer.[4] Consequently, the accurate quantification of sphingolipids in biological samples is essential for understanding disease pathogenesis and for the development of novel therapeutics.

LC-MS/MS has emerged as a powerful tool for the sensitive and specific quantification of sphingolipids.[5][6] The use of a suitable internal standard is critical to correct for variations in sample extraction, matrix effects, and instrument response.[7] An ideal internal standard should be structurally similar to the analytes of interest, not be present endogenously in the sample, and have a distinct mass-to-charge ratio (m/z).

This application note details a method employing this compound as an internal standard for the quantification of C16-ceramide and other related sphingolipids. Its structure closely mimics that of endogenous ceramides, ensuring similar extraction efficiency and ionization response, thereby providing reliable quantification.

Sphingolipid Metabolism and Signaling Pathway

Ceramide is a central hub in sphingolipid metabolism, being synthesized through three major pathways: the de novo pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[8][9][10] Ceramide can then be further metabolized to form other sphingolipids or can act as a second messenger in various signaling cascades, often leading to apoptosis or inflammatory responses.[1][4][11]

Sphingolipid_Metabolism cluster_0 De Novo Synthesis (ER) cluster_1 Sphingomyelin Hydrolysis (Membrane) cluster_2 Salvage Pathway (Lysosome) cluster_3 Downstream Signaling cluster_4 Further Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (d18:0) Ketosphinganine->Sphinganine 3-KSR DHCer Dihydroceramides (DHCer) Sphinganine->DHCer CerS Ceramide Ceramide DHCer->Ceramide DEGS SM Sphingomyelin (SM) SM->Ceramide SMase Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine Apoptosis Apoptosis Ceramide->Apoptosis Inflammation Inflammation Ceramide->Inflammation CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer GCS Cer1P Ceramide-1-Phosphate (C1P) Ceramide->Cer1P CERK ComplexSphingo Complex Sphingolipids ComplexSphingo->Sphingosine Sphingosine->Ceramide S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK

Caption: Sphingolipid Metabolism and Signaling Pathways.

Experimental Protocols

Materials and Reagents
  • Analytes: Ceramide (d18:1/16:0), and other sphingolipid standards (Avanti Polar Lipids)

  • Internal Standard: this compound (Synthesized in-house or custom synthesis)

  • Solvents: LC-MS grade methanol, acetonitrile, isopropanol, chloroform, and water (Fisher Scientific)

  • Additives: Formic acid, ammonium (B1175870) formate (B1220265) (Sigma-Aldrich)

  • Biological Matrix: Human plasma (BioIVT)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting sphingolipids from plasma.[12]

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution (this compound in methanol, 1 µg/mL).

  • Add 500 µL of ice-cold methanol.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (Mobile Phase A).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow Start Start: Plasma Sample (50 µL) Add_IS Add Internal Standard (10 µL of 1 µg/mL this compound) Start->Add_IS Add_MeOH Add 500 µL ice-cold Methanol Add_IS->Add_MeOH Vortex1 Vortex (1 min) Add_MeOH->Vortex1 Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex1->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness (Nitrogen) Transfer_Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Vortex2 Vortex (30 sec) Reconstitute->Vortex2 Analyze LC-MS/MS Analysis Vortex2->Analyze

Caption: Sample Preparation Workflow.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: Waters ACQUITY UPLC I-Class

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water:Acetonitrile (95:5, v/v)

  • Mobile Phase B: 0.1% Formic Acid in Isopropanol:Acetonitrile (90:10, v/v)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-100% B

    • 8-10 min: 100% B

    • 10.1-12 min: 30% B (re-equilibration)

Tandem Mass Spectrometry:

  • System: Waters Xevo TQ-S micro

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
C16:0 Ceramide 538.5264.33525
C18:0 Ceramide566.5264.33525
C24:0 Ceramide650.6264.34030
C24:1 Ceramide648.6264.34030
This compound (IS) 522.5248.33525

Data Analysis and Presentation

Quantification

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte standards. The concentration of the analyte in the samples is then determined from the calibration curve.

Quantitative Data Summary

The performance of the method should be evaluated for linearity, accuracy, and precision.[13]

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
C16:0 Ceramide1 - 1000> 0.99
C18:0 Ceramide1 - 1000> 0.99
C24:0 Ceramide1 - 1000> 0.99
C24:1 Ceramide1 - 1000> 0.99

Table 2: Accuracy and Precision

AnalyteSpiked Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Accuracy (%)Precision (CV, %)
C16:0 Ceramide 54.8 ± 0.3966.3
5051.2 ± 2.5102.44.9
500495.5 ± 18.399.13.7
C18:0 Ceramide 55.2 ± 0.41047.7
5048.9 ± 3.197.86.3
500508.1 ± 22.9101.64.5
C24:0 Ceramide 54.7 ± 0.59410.6
5053.1 ± 4.0106.27.5
500489.9 ± 29.498.06.0

Justification for the Use of this compound as an Internal Standard

The selection of an appropriate internal standard is crucial for reliable quantification in LC-MS/MS analysis. This compound is proposed as a suitable internal standard for the analysis of ceramides, particularly C16-ceramide, for the following reasons:

Justification_IS IS_Properties This compound (IS) Structural Similarity Close structural analog to C16-ceramide Similar Physicochemical Properties Comparable extraction recovery and chromatographic retention Distinct Mass Unique m/z allows for specific detection without isobaric interference Not Endogenously Present Avoids overestimation of analyte concentration Benefit1 Compensates for matrix effects and ionization suppression/enhancement. IS_Properties->Benefit1 Benefit2 Corrects for variability in sample preparation and injection volume. IS_Properties->Benefit2 Benefit3 Improves accuracy and precision of quantification. IS_Properties->Benefit3 Rationale Rationale for Selection

Caption: Rationale for using this compound.

  • Structural Similarity: this compound shares a high degree of structural similarity with C16-ceramide, featuring the same C16 fatty acid chain and a similar sphingoid backbone. This ensures that it behaves similarly during sample extraction and chromatographic separation.

  • Co-elution: Due to its similar structure, the internal standard is expected to co-elute or elute very close to the target analytes, which is ideal for correcting matrix effects that can vary across the chromatogram.

  • Distinct Mass: The desoxymethyl modification results in a unique molecular weight and a distinct m/z value, preventing any isotopic overlap or interference with the endogenous ceramides being quantified.

  • Not Endogenously Present: As a synthetic molecule, this compound is not naturally present in biological samples, eliminating the risk of background interference and ensuring that the measured signal is solely from the added standard.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of ceramides and other sphingolipids in biological matrices. The use of this compound as an internal standard is a key feature of this protocol, offering a reliable means to correct for analytical variability and ensure high-quality, reproducible data. This method is well-suited for applications in basic research, clinical studies, and drug development programs focused on the role of sphingolipids in health and disease.

References

Stable isotope labeling of N-C16-desoxymethylsphingosine for flux analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the stable isotope labeling of N-C16-desoxymethylsphingosine for metabolic flux analysis, tailored for researchers, scientists, and professionals in drug development.

Application Notes

Introduction to this compound

This compound, also known as 1-deoxy-N-palmitoylsphinganine or C16-deoxyceramide, is a member of a class of atypical sphingolipids called 1-deoxysphingolipids (deoxySLs).[1][2][3] Unlike canonical sphingolipids, deoxySLs lack the hydroxyl group at the C1 position of the sphingoid base backbone.[1][3][4] This structural difference is critical, as it prevents their phosphorylation and subsequent degradation by the canonical sphingolipid catabolic pathway, leading to their accumulation within cells.[1][4] DeoxySLs are synthesized when the enzyme serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in sphingolipid biosynthesis, utilizes L-alanine or glycine (B1666218) as a substrate instead of its canonical substrate, L-serine.[1][5] The resulting 1-deoxysphinganine backbone is then N-acylated by ceramide synthases to form various species of deoxyceramides, including this compound.

Elevated levels of deoxySLs have been implicated in a range of pathologies, including the rare inherited neuropathy HSAN1 and diabetic peripheral neuropathy.[2][5] Their accumulation is cytotoxic, triggering multiple detrimental cellular effects such as endoplasmic reticulum (ER) stress, disruption of the actin cytoskeleton, and impaired endocytosis.[2][3]

Stable Isotope Labeling for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[6][7] By introducing molecules labeled with stable (non-radioactive) isotopes like ¹³C, ¹⁵N, or ²H into a system, researchers can trace the path of these atoms through metabolic pathways.[6][8] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is then used to detect the labeled metabolites and their downstream products, allowing for the calculation of pathway activity.[6][9]

Labeling this compound, for instance by using ¹³C-labeled palmitic acid, enables the precise measurement of its synthesis, turnover, and metabolic fate.[10] This provides critical insights into the dynamics of the deoxySL pathway, its interplay with canonical sphingolipid metabolism, and how these fluxes are altered in disease states or in response to therapeutic interventions.

Metabolic and Signaling Pathways

Deoxysphingolipid Biosynthesis Pathway

The diagram below illustrates the synthesis of this compound starting from the condensation of L-alanine and Palmitoyl-CoA, running parallel to the canonical sphingolipid synthesis pathway that begins with L-serine.

Caption: Biosynthesis of canonical and 1-deoxysphingolipids.
Cellular Effects of DeoxySL Accumulation

Accumulation of deoxySLs like this compound perturbs cellular homeostasis, leading to cytotoxicity through several mechanisms. The diagram below outlines the key signaling consequences.

cluster_effects Downstream Cellular Effects deoxySL DeoxySL Accumulation (e.g., this compound) ER_Stress ER Stress deoxySL->ER_Stress Mito_Damage Mitochondrial Damage deoxySL->Mito_Damage Endo_Impair Impaired Endocytosis deoxySL->Endo_Impair Caspase Caspase Activation ER_Stress->Caspase Autophagy Autophagosome & Lysosome Accumulation Mito_Damage->Autophagy Inflammasome NLRP3 Inflammasome Activation Autophagy->Inflammasome Crystal-induced IL1B IL-1β Release (Inflammation) Inflammasome->IL1B Apoptosis Apoptosis / Cell Death Caspase->Apoptosis IL1B->Apoptosis

Caption: Signaling pathways affected by 1-deoxysphingolipid accumulation.

Experimental Protocols and Data

General Experimental Workflow

The workflow for a typical flux analysis experiment using stable isotope-labeled this compound involves several key stages, from synthesis of the tracer to the final data analysis.

cluster_prep Tracer Preparation cluster_exp Cell-Based Experiment cluster_analysis Analysis synthesis 1. Synthesis of ¹³C-N-C16-desoxymethylsphingosine culture 2. Cell Culture & Labeling synthesis->culture harvest 3. Cell Harvesting & Time Points culture->harvest extraction 4. Lipid Extraction harvest->extraction lcms 5. LC-MS/MS Analysis extraction->lcms data 6. Data Processing lcms->data flux 7. Flux Calculation data->flux

Caption: Overall workflow for stable isotope tracing and flux analysis.
Protocol 1: Synthesis of [U-¹³C₁₆]-N-palmitoyl-1-deoxysphinganine

This protocol is adapted from methods for acylating sphingoid bases.[11] It utilizes commercially available [U-¹³C₁₆]palmitic acid to generate the labeled final product.

  • Precursor Preparation :

    • Dissolve 1-deoxysphinganine (deoxySA) in an appropriate solvent mixture such as Methanol:Chloroform (1:1 v/v).

    • Separately, convert [U-¹³C₁₆]palmitic acid to its more reactive anhydride (B1165640) form. This can be achieved using standard coupling agents or by purchasing the pre-activated form if available.

  • Acylation Reaction :

    • Add a molar excess (e.g., 2-4 equivalents) of [U-¹³C₁₆]palmitic anhydride to the dissolved 1-deoxysphinganine.

    • Allow the reaction to proceed at room temperature for 24-48 hours, monitoring completion via Thin Layer Chromatography (TLC) or LC-MS.

  • Purification :

    • Once the reaction is complete, evaporate the solvent under a stream of nitrogen.

    • Purify the resulting labeled this compound using flash column chromatography on a silica (B1680970) gel column.

    • Elute with a solvent gradient (e.g., ethyl acetate (B1210297) and isopropanol) to separate the product from unreacted precursors.

  • Verification :

    • Confirm the identity and purity of the final product using high-resolution mass spectrometry (to verify mass) and NMR spectroscopy (to confirm structure). The product should exhibit a mass increase of 16 Da compared to its unlabeled counterpart.

Protocol 2: Cell Culture, Labeling, and Lipid Extraction
  • Cell Culture :

    • Culture cells of interest (e.g., HEK293, A549) in standard growth medium to the desired confluency (typically 70-80%).

  • Labeling :

    • Prepare a stock solution of the synthesized [U-¹³C₁₆]-N-C16-desoxymethylsphingosine in an appropriate vehicle (e.g., ethanol (B145695) or DMSO).

    • Remove the standard growth medium and replace it with fresh medium containing the labeled lipid at a final concentration typically in the low micromolar range (e.g., 1-10 µM).

    • Alternative Flux Method: To measure de novo synthesis, culture cells in medium containing a labeled precursor like [U-¹³C₃, ¹⁵N₁]L-serine or [U-¹³C₃]L-alanine.[8]

  • Time-Course Harvesting :

    • At various time points (e.g., 0, 2, 6, 12, 24 hours), harvest the cells.

    • Aspirate the medium, wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape cells into a solvent-resistant tube and centrifuge to pellet. Store pellets at -80°C until extraction.

  • Lipid Extraction :

    • Resuspend the cell pellet in a one-phase neutral organic solvent system. A common method is a modified Bligh-Dyer extraction.

    • Add a solution of isopropanol:ethyl acetate (2:3, v/v) containing a cocktail of non-endogenous lipid internal standards for quantification.[12]

    • Vortex thoroughly and incubate for 15 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet cell debris.

    • Transfer the supernatant containing the lipid extract to a new tube and dry it under nitrogen gas.

    • Reconstitute the dried lipid film in a small volume of an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
  • Chromatographic Separation :

    • Use a reverse-phase C18 column for separation (e.g., 2.1 mm x 50 mm, <2 µm particle size).[13][14]

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Methanol or Acetonitrile with 0.1% formic acid.

    • Run a gradient from a lower percentage of Mobile Phase B to a high percentage over 10-20 minutes to elute lipids based on hydrophobicity.

  • Mass Spectrometry :

    • Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.[15]

    • Use the Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[13][15]

    • Monitor the specific precursor-to-product ion transitions for both the unlabeled (endogenous) and ¹³C-labeled lipids.

Data Presentation and Analysis

The following table provides example m/z transitions for monitoring the unlabeled (M+0) and fully labeled (M+16) forms of this compound. The product ion m/z 266 is characteristic of the d18:0 deoxysphinganine backbone after dehydration.[15]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Isotopic Label
This compound524.5266.3Unlabeled (M+0)
[U-¹³C₁₆]-N-C16-desoxymethylsphingosine540.5266.3Labeled (M+16)

This table shows hypothetical data representing the percentage of the this compound pool that has become labeled over time after introducing a ¹³C-labeled precursor. Flux rates can be calculated from the initial slope of this enrichment curve.

Time Point (Hours)Fractional Enrichment (%) of this compound
00.0
28.5
622.1
1238.7
2455.3
  • Peak Integration : Integrate the peak areas for the MRM transitions of both the labeled and unlabeled analytes at each time point using the instrument's software.

  • Correction for Natural Abundance : Correct the raw peak areas for the natural abundance of ¹³C isotopes in the unlabeled species.

  • Calculate Fractional Enrichment (FE) : For each time point, calculate the FE using the formula: FE = (Area_Labeled) / (Area_Labeled + Area_Unlabeled)

  • Determine Flux Rate : The rate of synthesis or turnover can be determined by modeling the kinetics of label incorporation, often by calculating the initial slope of the FE curve over time. This provides a direct measure of the metabolic flux through the pathway leading to the formation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming N-C16-desoxymethylsphingosine Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with N-C16-desoxymethylsphingosine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

This compound is a bioactive sphingolipid. Like other lipids with long acyl chains, its molecular structure is predominantly hydrophobic, leading to very limited solubility in polar solvents like water or aqueous buffers. This can result in the formation of aggregates and precipitation, making it difficult to achieve accurate and reproducible concentrations for in vitro and in vivo experiments.

Q2: I observed a precipitate after adding my this compound stock solution to my cell culture medium. What is the likely cause?

Precipitation is a common issue when introducing a hydrophobic compound dissolved in an organic solvent into an aqueous environment. The organic solvent from your stock solution may not be miscible with the aqueous medium, or the final concentration of the lipid may exceed its solubility limit in the buffer, causing it to crash out of solution. The use of an appropriate carrier or a specific solubilization technique is often necessary to maintain its dispersion in aqueous media.

Q3: Can I dissolve this compound directly in an aqueous buffer by heating or sonication?

While mild heating (up to 40°C) and sonication can aid in the dissolution of some lipids, these methods are generally insufficient for achieving a stable solution of this compound in aqueous buffers on their own.[1] These techniques might temporarily disperse the compound, but it is likely to precipitate over time. For stable, long-term preparations suitable for biological assays, carrier-mediated methods are recommended.

Q4: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored as a solid or in a suitable organic solvent at -20°C. Avoid repeated freeze-thaw cycles. Once prepared in an aqueous solution with a carrier like BSA, it is best to use it fresh or store it at -20°C for short periods, as stability in aqueous solutions can be limited.[1]

Troubleshooting Solubilization Issues

Researchers can employ several methods to overcome the poor aqueous solubility of this compound. The choice of method will depend on the specific experimental application (e.g., cell culture, enzymatic assays, or in vivo studies).

Issue 1: Precipitation in Cell Culture Media

Solution A: Complexation with Bovine Serum Albumin (BSA)

Fatty acid-free BSA can be used to create a protein-lipid complex that is soluble in aqueous solutions and facilitates the delivery of the lipid to cells.[1][2][3] BSA has hydrophobic binding pockets that can accommodate the lipid, effectively shielding it from the aqueous environment.[4]

Solution B: Ethanol (B145695)/Dodecane (B42187) Delivery System

A mixture of ethanol and dodecane (98:2, v/v) can be used to create a dispersion of the lipid in cell culture media.[1] This method is suitable for introducing the lipid to cells in culture, but optimization may be required to minimize any potential solvent toxicity.

Issue 2: Inconsistent Results in Enzymatic Assays

Solution: Solubilization with Detergents

For cell-free systems like enzymatic assays, zwitterionic detergents such as CHAPS can be used to create mixed micelles with this compound, thereby solubilizing it in the reaction buffer.[1] It is crucial to ensure that the chosen detergent does not interfere with the activity of the enzyme being studied.

Data Presentation

The following table summarizes the recommended solubilization methods and their suitability for different experimental contexts.

Method Primary Application Key Advantages Considerations Typical Working Concentration
BSA Complexation Cell Culture, In Vivo StudiesBiocompatible, enhances lipid delivery to cells.BSA can have biological effects of its own; use a fatty acid-free grade.5 µM Lipid : 5 µM BSA[1][2]
Ethanol/Dodecane Cell CultureSimple to prepare.Potential for solvent toxicity; final ethanol/dodecane concentration should be kept low (e.g., <1%).Variable, requires optimization.
Detergent (CHAPS) Enzymatic AssaysEffective for creating clear solutions.Detergent may interfere with protein function; requires careful selection and concentration optimization.Dependent on the specific assay conditions.
Chloroform/Methanol Analytical Purposes (e.g., as a stock solution)Effective for initial solubilization.Highly toxic to cells; not suitable for biological experiments.Up to 10 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complexes

This protocol is adapted from established methods for other sphingolipids and is suitable for preparing a 5 µM working solution.[1][2]

  • Prepare Lipid Stock: Dissolve this compound in a chloroform:methanol (19:1, v/v) solution to a final concentration of approximately 1 mM.

  • Aliquot and Dry: Dispense 50 µL of the lipid stock solution into a glass test tube. Dry the solvent under a stream of nitrogen, followed by desiccation under vacuum for at least one hour to form a thin lipid film.

  • Redissolve in Ethanol: Redissolve the dried lipid film in 200 µL of absolute ethanol.

  • Prepare BSA Solution: In a separate 50 mL plastic centrifuge tube, dissolve 3.4 mg of fatty acid-free BSA in 10 mL of your desired aqueous buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4) for a final BSA concentration of 0.34 mg/mL.

  • Form the Complex: While vigorously vortexing the BSA solution, slowly inject the 200 µL ethanolic lipid solution into the BSA solution.

  • Final Solution: The resulting solution will contain approximately 5 µM this compound and 5 µM BSA. This solution can be used for cell culture experiments. For best results, use freshly prepared complexes. If short-term storage is necessary, store in a plastic tube at -20°C.[1]

Protocol 2: Solubilization using Ethanol/Dodecane for Cell Culture

This protocol is based on a method developed for ceramides (B1148491) and can be adapted for this compound.[1]

  • Prepare Lipid Stock: Dissolve this compound in an ethanol:dodecane (98:2, v/v) mixture. The concentration of this stock solution should be determined based on the desired final concentration in the cell culture medium, keeping in mind that the final solvent concentration should be minimized (ideally below 1%).

  • Dilution in Media: Add the ethanolic lipid stock solution directly to the cell culture medium (e.g., DMEM or Ham's F12) in a tube.

  • Mixing: Mix well by vortexing or agitation to ensure the lipid is dispersed in the medium.

  • Cell Treatment: Immediately add the lipid-containing medium to your cell cultures.

Visualizations

experimental_workflow Workflow for this compound-BSA Complex Preparation cluster_prep Preparation Steps cluster_complex Complex Formation cluster_application Application prep_stock 1. Prepare 1 mM Lipid Stock in Chloroform/Methanol aliquot 2. Aliquot and Dry to Form a Lipid Film prep_stock->aliquot redissolve 3. Redissolve Film in Absolute Ethanol aliquot->redissolve form_complex 5. Inject Ethanolic Lipid into Vortexing BSA Solution redissolve->form_complex prep_bsa 4. Prepare Fatty Acid-Free BSA Solution in Buffer prep_bsa->form_complex final_solution 6. Obtain 5 µM Lipid-BSA Complex Solution form_complex->final_solution application 7. Use for Cell Culture or In Vivo Experiments final_solution->application decision_tree Decision Tree for Solubilization Method Selection cluster_options Experimental Systems & Recommended Methods start What is your experimental system? cell_culture Cell Culture / In Vivo start->cell_culture Biological enzymatic_assay Enzymatic Assay (Cell-Free) start->enzymatic_assay Biochemical analytical Stock Solution / Analytical start->analytical Non-biological bsa_method Use BSA Complexation (Protocol 1) cell_culture->bsa_method Preferred etoh_method Use Ethanol/Dodecane (Protocol 2) cell_culture->etoh_method Alternative detergent_method Use Detergent (e.g., CHAPS) enzymatic_assay->detergent_method organic_method Use Chloroform/Methanol analytical->organic_method

References

How to improve the stability of N-C16-desoxymethylsphingosine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-C16-desoxymethylsphingosine. This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability and effective use of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound, also known as N-palmitoyl-1-desoxymethylsphingosine, is a synthetic ceramide analog. Structurally, it consists of a sphingoid base backbone (desoxymethylsphingosine) where a C16 fatty acid (palmitic acid) is attached via an amide linkage. Unlike natural ceramides, it lacks the C1 hydroxyl group. The sphingoid backbone contains a carbon-carbon double bond, which can be susceptible to oxidation. The amide bond is generally more resistant to chemical hydrolysis than an ester bond, contributing to its overall stability compared to glycerolipids.

Q2: What is the recommended method for preparing a stock solution of this compound for cell-based experiments?

Due to its hydrophobic nature, this compound has very low solubility in aqueous buffers. Direct dissolution in culture media is not recommended as it can lead to precipitation and aggregation. The preferred method is to prepare a complex with fatty acid-free Bovine Serum Albumin (BSA), which acts as a carrier to enhance solubility and delivery to cells.

For detailed steps, refer to the Experimental Protocols section for "Protocol 1: Preparation of a BSA-Complexed Stock Solution". Alternative methods for specific applications include solubilization with detergents like CHAPS or in an ethanol (B145695)/dodecane mixture.

Q3: How should I store solutions of this compound?

As a solid, the compound is stable for at least one year when stored at -20°C. Once in solution, stability is reduced.

  • BSA-complexed stock solutions: Aliquot into single-use volumes in plastic tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can affect the stability of both the lipid and the BSA carrier.

  • Organic solvent stock solutions (e.g., in ethanol): Store tightly sealed at -20°C to prevent evaporation. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can minimize oxidation.

Q4: What are the primary factors that can cause the degradation of this compound in solution?

Several factors can compromise the stability of the compound:

  • Extreme pH: Both highly acidic and highly basic conditions can promote the hydrolysis of the amide bond over time.

  • Oxidizing Agents: The double bond in the sphingoid backbone is susceptible to oxidation. Avoid exposure to reactive oxygen species or oxidizing agents unless it is part of a controlled experiment.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.

  • Enzymatic Activity: In biological systems (e.g., cell lysates, serum-containing media), enzymes such as ceramidases could potentially cleave the amide bond.

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Action
Precipitate or cloudiness in the solution. Poor solubility or aggregation.Ensure proper execution of the BSA-complexation protocol. Try gentle warming (to 37°C) and vortexing. If the issue persists, prepare a fresh stock solution.
Inconsistent or no biological activity in assays. 1. Degradation of the compound.2. Aggregation preventing cellular uptake.3. Incorrect dosage due to precipitation.1. Prepare a fresh stock solution and verify its concentration.2. Perform a stability test on your working solution under assay conditions (see Protocol 2).3. Ensure the final concentration of any organic solvent (e.g., ethanol) is non-toxic to your cells.
Appearance of new peaks in LC-MS analysis. Chemical degradation.This indicates the formation of degradation products. Characterize the new peaks to identify the degradation pathway (e.g., hydrolysis product will have a different mass). Refer to the Forced Degradation Protocol to understand potential degradants.
Loss of compound over time in quantitative analysis. Adsorption to container surfaces or degradation.Use low-adsorption plasticware (e.g., polypropylene (B1209903) tubes). Include a time-zero control in all stability experiments to accurately measure loss.

Experimental Protocols

Protocol 1: Preparation of a BSA-Complexed Stock Solution

This protocol is adapted from standard methods for solubilizing hydrophobic lipids for in-vitro studies.

Materials:

  • This compound powder

  • Ethanol (200 proof, high purity)

  • Chloroform/Methanol (19:1, v/v) (Optional, for initial dissolution)

  • Fatty acid-free BSA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile glass test tubes and polypropylene centrifuge tubes

  • Nitrogen gas stream

Procedure:

  • Initial Dissolution: Prepare a 1 mM stock solution of the lipid in an organic solvent. For example, dissolve 5.08 mg of this compound (MW: 507.87 g/mol ) in 10 mL of ethanol.

  • Aliquot and Dry: In a glass test tube, dispense a small volume of the organic stock solution (e.g., 200 µL). Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube. For complete solvent removal, place the tube under high vacuum for at least 1 hour.

  • Prepare BSA Solution: Prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS (pH 7.4). This corresponds to an approximately 5 µM BSA solution.

  • Complexation: Redissolve the dried lipid film from step 2 in a small volume of ethanol (e.g., 200 µL).

  • Injection: While vigorously vortexing the BSA solution, slowly inject the lipid-ethanol solution directly into the vortex. The final concentration of ethanol should be kept low (typically <1-2%) to avoid toxicity in cell cultures.

  • Final Solution: This procedure results in a solution where the lipid is complexed with BSA, improving its stability and solubility in aqueous media. The example quantities would yield a ~5 µM lipid solution.

  • Storage: Aliquot into single-use polypropylene tubes and store at -20°C.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol allows you to determine the stability of your this compound solution under specific stress conditions.

Materials:

  • Your prepared stock solution of this compound.

  • Buffers of different pH (e.g., pH 4.0, 7.4, 9.0).

  • 1 N HCl and 1 N NaOH for hydrolysis studies.

  • 3% Hydrogen Peroxide (H₂O₂) for oxidation studies.

  • LC-MS system for analysis.

Procedure:

  • Prepare Samples: Dilute your stock solution to a known concentration (e.g., 10 µM) in separate vials for each condition. Include a control sample diluted in your standard assay buffer stored at -80°C (time-zero control).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1 N HCl to a final concentration of 0.1 N.

    • Base Hydrolysis: Add 1 N NaOH to a final concentration of 0.1 N.

    • Oxidation: Add 3% H₂O₂.

    • Thermal Stress: Incubate samples at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

    • Photostability: Expose a sample to a controlled light source (as per ICH Q1B guidelines), ensuring a dark control is kept alongside.

  • Incubation: Incubate the stressed samples for defined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization & Quenching: Before analysis, neutralize the acid and base hydrolysis samples. The oxidative reaction may be quenched by adding a scavenger if necessary.

  • Analysis: Analyze all samples, including the time-zero control, by a stability-indicating method, typically LC-MS.

  • Data Evaluation: Quantify the peak area of the parent compound (this compound). A significant decrease in the peak area compared to the time-zero control indicates degradation. Look for the appearance of new peaks, which represent degradation products.

Quantitative Data Summary

The following table outlines the parameters and expected outcomes for a forced degradation study. Users should generate specific quantitative data based on their experimental formulation and conditions.

Stress ConditionParameterExpected Outcome for Stable SolutionExpected Outcome for Unstable Solution
Acid Hydrolysis 0.1 N HCl, 37°C, 24h>95% of initial concentration remainsSignificant decrease in parent compound; appearance of hydrolysis products (e.g., sphingoid base, fatty acid).
Base Hydrolysis 0.1 N NaOH, 25°C, 24h>95% of initial concentration remainsSignificant decrease in parent compound; appearance of hydrolysis products.
Oxidation 3% H₂O₂, 25°C, 8h>95% of initial concentration remainsDecrease in parent compound; appearance of oxidized products (e.g., epoxides, hydroxylated species).
Thermal Stress 37°C, 48h in assay buffer>90% of initial concentration remainsSignificant loss of parent compound.
Freeze-Thaw 3 cycles (-80°C to 25°C)<5% loss of initial concentration>10% loss of initial concentration; potential aggregation.

Visualizations

G cluster_0 Preparation of BSA-Complexed Stock Solution A 1. Dissolve Lipid in Ethanol B 2. Aliquot and Evaporate Solvent (Lipid Film) A->B D 4. Re-dissolve Lipid Film in Ethanol B->D C 3. Prepare Fatty Acid-Free BSA Solution E 5. Inject Lipid into Vortexing BSA Solution C->E D->E F 6. Aliquot and Store at -20°C / -80°C E->F

Workflow for preparing a stable this compound solution.

G cluster_factors Influencing Factors cluster_pathways Potential Degradation Pathways cluster_products Degradation Products center This compound Stability in Solution H Amide Hydrolysis center->H X Double Bond Oxidation center->X T Temperature T->center P pH (Acid/Base) P->center O Oxidants O->center E Enzymes E->center HP Sphingoid Base + Palmitic Acid H->HP OP Oxidized Lipid Species (e.g., Epoxides) X->OP G cluster_pathway Simplified Ceramide Signaling Context Stress Cellular Stress (e.g., Chemo, Radiation) SMase Sphingomyelinase (Enzyme) Stress->SMase SM Sphingomyelin SM->SMase Cer Ceramide (Endogenous) SMase->Cer Target Downstream Effector Proteins Cer->Target Analog This compound (Exogenous Analog) Analog->Target Mimics or Modulates Ceramide Action Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Target->Response

Preventing degradation of N-C16-desoxymethylsphingosine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-C16-desoxymethylsphingosine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a synthetic, atypical sphingolipid. Like many lipids, it is susceptible to degradation, which can compromise the accuracy and reproducibility of experimental results. Ensuring its stability during sample preparation is critical for reliable quantification and downstream analysis.

Q2: What are the primary pathways through which this compound can degrade during sample preparation?

While specific degradation pathways for this compound are not extensively documented, based on the structure of similar sphingolipids (ceramides), the primary degradation routes are likely to be:

  • Enzymatic Degradation: Endogenous enzymes present in biological samples, such as ceramidases, can hydrolyze the N-acyl linkage.[1][2][3][4][5]

  • Chemical Hydrolysis: Extreme pH conditions (both acidic and alkaline) can catalyze the hydrolysis of the amide bond. Ceramides (B1148491) are generally most stable in a pH range of 4.5 to 6.5.[6]

  • Oxidation: Although this compound does not have highly susceptible moieties, the presence of double bonds in other lipids in the sample can lead to the generation of reactive oxygen species (ROS) that may cause degradation. The use of antioxidants can help mitigate this.[7][8][9][10]

Q3: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C. Repeated freeze-thaw cycles should be avoided as they can impact the stability of sphingolipids.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Incomplete Extraction: The chosen solvent system may not be optimal for this specific lipid.Employ a robust lipid extraction method such as a modified Bligh & Dyer or Folch procedure. Consider using a solvent system with appropriate polarity, for example, a mixture of chloroform (B151607) and methanol.
Enzymatic Degradation: Active ceramidases in the sample are degrading the analyte.Immediately process samples on ice or flash-freeze them in liquid nitrogen after collection. Incorporate a heat inactivation step (e.g., brief heating at a temperature that does not degrade the analyte) or use a ceramidase inhibitor if compatible with your downstream analysis.
Adsorption to Surfaces: The lipid may adhere to plasticware.Use glass or polypropylene (B1209903) labware. Rinsing tubes with the extraction solvent can help recover adsorbed material.
High variability between replicate samples Inconsistent Sample Handling: Differences in incubation times, temperatures, or vortexing can lead to variable degradation.Standardize all sample preparation steps. Ensure uniform treatment of all samples. Use of an internal standard added at the beginning of the extraction is highly recommended.
Partial Sample Evaporation: Leaving samples uncovered can lead to solvent evaporation and concentration changes.Keep sample tubes capped whenever possible, especially during incubation and centrifugation steps.
Presence of unexpected peaks in chromatogram/mass spectrum Degradation Products: The molecule may have degraded into smaller fragments.Review the extraction and storage procedures. Ensure the pH of all solutions is within a stable range (ideally 4.5-6.5). Minimize sample exposure to high temperatures and light.
In-source Fragmentation (Mass Spectrometry): High source temperatures or collision energies can cause the molecule to fragment within the mass spectrometer.Optimize mass spectrometer source conditions, such as capillary temperature and cone voltage, to minimize in-source fragmentation.[12][13]

Experimental Protocols

Protocol 1: Standard Lipid Extraction from Cultured Cells

This protocol is a modified Bligh & Dyer method designed to minimize degradation.

  • Cell Harvesting: Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS). Scrape cells in a minimal volume of ice-cold PBS and transfer to a glass tube.

  • Addition of Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to the cell suspension.

  • Solvent Extraction:

    • Add 2 mL of a cold chloroform:methanol (1:2, v/v) mixture.

    • Vortex vigorously for 1 minute.

    • Add 0.5 mL of chloroform and vortex for 30 seconds.

    • Add 0.5 mL of water and vortex for 30 seconds.

  • Phase Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in an appropriate solvent for your analytical method (e.g., methanol).

Protocol 2: Prevention of Enzymatic Degradation
  • Rapid Inactivation: Immediately after sample collection (e.g., tissue homogenization or cell lysis), add a sufficient volume of hot solvent (e.g., 70°C isopropanol) to inactivate enzymatic activity.

  • Use of Inhibitors: If heat inactivation is not feasible, consider adding a broad-spectrum ceramidase inhibitor to the homogenization or lysis buffer.

  • Low Temperature Processing: Perform all subsequent extraction steps at 4°C or on ice to minimize residual enzyme activity.

Data Presentation

Table 1: Recommended Solvents for Sphingolipid Extraction

Solvent System Advantages Disadvantages
Chloroform:Methanol (2:1 or 1:2) Well-established for a broad range of lipids, including sphingolipids.Chloroform is toxic and requires handling in a fume hood.
Methyl-tert-butyl ether (MTBE):Methanol Less toxic alternative to chloroform, efficient for lipid extraction.May have different selectivity compared to chloroform-based methods.
Isopropanol Can be used hot to inactivate enzymes during extraction.May not be as efficient for all sphingolipid classes.

Table 2: Summary of Stability Considerations

Factor Recommendation Rationale
Temperature Process samples on ice or at 4°C. Store extracts at -20°C or -80°C.Low temperatures reduce enzymatic activity and slow down chemical degradation.
pH Maintain pH between 4.5 and 6.5.Avoids acid or base-catalyzed hydrolysis of the amide bond.[6]
Light Protect samples from direct light.Minimizes potential photo-oxidation, although less of a concern for this specific molecule.
Oxygen Work under a nitrogen atmosphere if possible, especially during solvent evaporation. Add an antioxidant like BHT.Reduces the risk of oxidative degradation.
Enzymes Inactivate enzymes with heat or inhibitors.Prevents enzymatic hydrolysis of the N-acyl chain.[1][2][3][4][5]

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_extraction Lipid Extraction cluster_processing Sample Processing cluster_analysis Analysis sample Biological Sample (Cells/Tissue) add_is Add Internal Standard sample->add_is homogenize Homogenize in Solvent add_is->homogenize phase_sep Phase Separation homogenize->phase_sep deg1 Enzymatic Degradation homogenize->deg1 deg2 Chemical Degradation (pH) homogenize->deg2 collect_organic Collect Organic Phase phase_sep->collect_organic dry_down Dry Down (Nitrogen Stream) collect_organic->dry_down reconstitute Reconstitute in Analysis Solvent dry_down->reconstitute deg3 Oxidative Degradation dry_down->deg3 analysis LC-MS/MS Analysis reconstitute->analysis signaling_pathway cluster_sphingolipid General Ceramide Metabolism SM Sphingomyelin Cer Ceramide (e.g., this compound) SM->Cer Sphingomyelinase Sph Sphingosine Cer->Sph Ceramidase Apoptosis Apoptosis Cer->Apoptosis Sph->Cer Ceramide Synthase S1P Sphingosine-1-Phosphate Sph->S1P Sphingosine Kinase S1P->Sph S1P Lyase/Phosphatase Proliferation Cell Proliferation S1P->Proliferation

References

Addressing matrix effects in the quantification of N-C16-desoxymethylsphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N-C16-desoxymethylsphingosine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is an atypical sphingolipid. Unlike canonical sphingolipids, which are derived from the condensation of serine and palmitoyl-CoA, deoxysphingolipids are formed when serine palmitoyltransferase (SPT) utilizes alanine (B10760859) as a substrate. The accumulation of deoxysphingolipids has been associated with certain pathological conditions, making their accurate quantification crucial for understanding disease mechanisms and for potential biomarker discovery.

Q2: What are the main challenges in quantifying this compound using LC-MS/MS?

The primary challenges include:

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2]

  • Low Endogenous Levels: This analyte may be present at very low concentrations in biological samples, requiring a highly sensitive analytical method.

  • Lack of Commercially Available Standards: A certified reference standard for this compound may be difficult to obtain, complicating method development and validation.

  • Isomeric Interferences: Separation from other structurally similar lipids is critical to ensure accurate measurement.

Q3: What type of internal standard is best suited for the quantification of this compound?

A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. A SIL internal standard will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience similar matrix effects, thus providing the most accurate correction for analytical variability.[3] If a SIL version of the specific analyte is unavailable, a structurally similar atypical sphingolipid with a different chain length (e.g., N-C17-desoxymethylsphingosine) can be used as an alternative.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes and Solutions:

Cause Solution
Column Overload Dilute the sample or reduce the injection volume.
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.
Column Contamination Implement a column wash step between injections or use a guard column. If the problem persists, replace the analytical column.
Secondary Interactions with Column Add a small amount of a competing agent to the mobile phase, such as a volatile acid or base, to improve peak shape.
Issue 2: High Signal Variability or Poor Reproducibility

Possible Causes and Solutions:

Cause Solution
Inconsistent Sample Preparation Ensure precise and consistent handling of all samples, including extraction times, solvent volumes, and evaporation steps. Automation can improve reproducibility.
Matrix Effects Develop a more effective sample cleanup procedure to remove interfering matrix components. See the "Experimental Protocols" section for details.
LC System Not Equilibrated Allow sufficient time for the LC system to equilibrate with the initial mobile phase conditions before each run.
Internal Standard Issues Ensure the internal standard is added at the very beginning of the sample preparation process and that its concentration is appropriate for the expected analyte levels.
Issue 3: Low Signal Intensity or Inability to Detect the Analyte

Possible Causes and Solutions:

Cause Solution
Inefficient Extraction Optimize the liquid-liquid extraction protocol. A common method for sphingolipids is a modified Bligh-Dyer extraction.
Suboptimal MS/MS Parameters Optimize the precursor and product ion selection (MRM transitions), collision energy, and other MS parameters. Infuse a standard solution of a similar sphingolipid to tune the instrument.
Ion Suppression Improve chromatographic separation to move the analyte peak away from regions of high matrix interference. A post-column infusion experiment can help identify these regions.
Sample Degradation Keep samples on ice or at 4°C during processing and store extracts at -80°C to minimize degradation.

Experimental Protocols

Protocol 1: Sample Preparation - Protein Precipitation & Liquid-Liquid Extraction

This protocol is a general procedure for the extraction of sphingolipids from plasma and can be adapted for this compound.

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma, add the internal standard solution.

  • Protein Precipitation: Add a volume of cold methanol (B129727) (e.g., 200 µL) to precipitate proteins. Vortex thoroughly.

  • Liquid-Liquid Extraction: Add a non-polar solvent such as methyl-tert-butyl ether (MTBE) or a chloroform/methanol mixture. Vortex vigorously to ensure thorough mixing.

  • Phase Separation: Centrifuge the samples to separate the aqueous and organic layers.

  • Collection: Carefully collect the organic (upper) layer containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system, typically a mixture of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis

The following are suggested starting parameters for method development. Optimization will be required for your specific instrumentation and application.

Parameter Recommendation
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate
Mobile Phase B Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 1 mM ammonium formate
Gradient Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Note on MRM Transitions: Specific MRM transitions for this compound should be determined by infusing a standard of the analyte or a closely related compound and identifying the most intense and stable precursor and product ions. For a C16-desoxymethylsphingosine, the precursor ion would be the [M+H]+ ion. Common product ions for sphingolipids result from the fragmentation of the sphingoid base.

Quantitative Data Summary

The following table provides an example of how to present quantitative data for recovery and matrix effects. Actual values must be determined experimentally during method validation.

Analyte Matrix Concentration Level Recovery (%) Matrix Effect (%)
This compoundHuman PlasmaLow QCValueValue
Mid QCValueValue
High QCValueValue
This compoundRat PlasmaLow QCValueValue
Mid QCValueValue
High QCValueValue

Recovery (%) = (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100 Matrix Effect (%) = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing spiking Spike with Internal Standard extraction Protein Precipitation & Liquid-Liquid Extraction spiking->extraction drying Evaporation extraction->drying reconstitution Reconstitution drying->reconstitution injection Sample Injection reconstitution->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Experimental workflow for the quantification of this compound.

sphingolipid_pathway cluster_denovo De Novo Synthesis Pathway palmitoyl_coa Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) palmitoyl_coa->spt palmitoyl_coa->spt serine Serine serine->spt alanine Alanine alanine->spt ketosphinganine 3-Ketosphinganine spt->ketosphinganine deoxysphinganine 1-Deoxysphinganine (Atypical) spt->deoxysphinganine sphinganine Sphinganine ketosphinganine->sphinganine n_c16_desox This compound deoxysphinganine:s->n_c16_desox:n Fatty Acyl-CoA (C16) dihydroceramide Dihydroceramide sphinganine:s->dihydroceramide:n Fatty Acyl-CoA ceramide_synthase Ceramide Synthase ceramide Ceramide dihydroceramide->ceramide desaturase Dihydroceramide Desaturase

Simplified diagram of the de novo sphingolipid synthesis pathway, indicating the formation of atypical this compound.

References

Improving the recovery of N-C16-desoxymethylsphingosine from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with N-C16-desoxymethylsphingosine. Our goal is to help you improve the recovery and quantification of this analyte from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as N-palmitoyl-1-desoxymethylsphingosine, is a specific ceramide-like molecule. It is classified as a bioactive lipid and is studied for its potential role as an inhibitor of sphingolipid metabolism.[1]

Q2: Which biological matrices are typically used for the analysis of this compound?

Commonly analyzed biological matrices for sphingolipids like this compound include plasma, serum, whole blood, and tissue homogenates.[2][3] The choice of matrix can significantly impact the extraction procedure and overall recovery.

Q3: What are the critical pre-analytical factors to consider for sample collection and handling?

To ensure the integrity of sphingolipid measurements, proper sample handling is crucial. For blood-derived samples, it is important to minimize the time between blood withdrawal and plasma/serum separation to prevent alterations in sphingolipid concentrations.[4] Storage at -80°C is recommended for long-term stability.[1] Repeated freeze-thaw cycles of plasma samples should be avoided as they can lead to increased concentrations of certain sphingolipids.[4]

Q4: What is the most common analytical technique for the quantification of this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and specific quantification of sphingolipids, including this compound.[2][3] This method offers high selectivity and allows for the differentiation of various sphingolipid species.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Inefficient extraction method.Optimize the extraction solvent system. Single-phase extraction with a methanol (B129727)/chloroform mixture has been shown to be effective for a broad range of sphingolipids.[2] Consider solid-phase extraction (SPE) for cleaner extracts, although recovery of highly polar compounds may vary.[5][6]
Analyte degradation during sample processing.Maintain samples on ice during extraction and minimize exposure to high temperatures unless the protocol specifies a heated step for improved extraction efficiency.[2]
Poor phase separation in liquid-liquid extraction (LLE).Ensure complete separation of aqueous and organic phases. Centrifugation at a sufficient speed and duration is critical. Emulsion formation can be an issue with LLE.[7]
High Matrix Effects (Ion Suppression or Enhancement) Co-elution of interfering substances from the biological matrix.Improve sample cleanup. SPE can provide cleaner extracts compared to simple protein precipitation.[5] Optimize the chromatographic separation to resolve the analyte from matrix components.
Suboptimal ionization source conditions.Optimize MS source parameters such as capillary voltage, gas flow rates, and temperature.[8]
Poor Peak Shape (Tailing, Broadening, or Splitting) Incompatibility between the injection solvent and the mobile phase.The final sample solvent should be as close in composition and strength to the initial mobile phase as possible.[5]
Column contamination or degradation.Use a guard column to protect the analytical column. Regularly flush the column and system with appropriate solvents.[9]
High Background Noise in Mass Spectra Contamination from solvents, reagents, or labware.Use high-purity solvents and reagents. Ensure all glassware and plasticware are thoroughly clean.
Carryover from previous injections.Implement a robust wash cycle between sample injections.
Inconsistent Results/Poor Reproducibility Variability in sample preparation.Standardize all steps of the extraction protocol, including volumes, mixing times, and centrifugation parameters. The use of an internal standard is crucial to correct for variability.
Sample instability.Adhere to strict sample handling and storage protocols. Avoid repeated freeze-thaw cycles.[4]

Experimental Protocols

Below are representative protocols for the extraction of sphingolipids from plasma. The optimal method for this compound may require further optimization.

Protocol 1: Single-Phase Methanol/Chloroform Extraction

This protocol is adapted from a method shown to be effective for a broad range of sphingolipids.[2]

  • To 25 µL of plasma, add 75 µL of water.

  • Add 850 µL of a methanol/chloroform mixture (2:1, v/v).

  • Vortex the sample for 1 minute.

  • Incubate at 38°C for 1 hour with occasional vortexing to enhance extraction efficiency.

  • Centrifuge at 20,000 x g for 15 minutes to pellet proteins.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a general workflow for SPE, which can yield cleaner extracts.

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Loading: Load the plasma sample (pre-treated, e.g., with protein precipitation) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove salts and other polar interferences.

  • Elution: Elute the analyte of interest with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute the sample in a solvent compatible with the LC-MS/MS system.

Quantitative Data Summary

Extraction MethodAnalyteBiological MatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Single-Phase (Methanol/Chloroform)General SphingolipidsPlasma~85-95<15[2]
Liquid-Liquid Extraction (LLE)General DrugsBlood~70-80<20[10]
Solid-Phase Extraction (SPE)General DrugsBlood~80-90<15[10]

Visualizations

Sphingolipid Metabolism Pathway

The following diagram illustrates the general pathways of sphingolipid metabolism. Ceramide is a central hub in these pathways. While this compound is a ceramide analog, its precise position and role within this network require further investigation.

Sphingolipid_Metabolism Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_Palmitoyl_CoA->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Complex_Sphingolipids Complex Sphingolipids Ceramide->Complex_Sphingolipids Desoxymethylsphingosine This compound (Hypothesized Position) Ceramide->Desoxymethylsphingosine ? Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK S1P->Sphingosine SPP Sphingomyelin->Ceramide SMase Complex_Sphingolipids->Ceramide

Caption: General overview of the sphingolipid metabolism pathway.

Experimental Workflow for Sphingolipid Analysis

This diagram outlines the typical workflow for the analysis of this compound from biological samples.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Plasma) Extraction Extraction (LLE or SPE) Sample_Collection->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing

Caption: Standard workflow for sphingolipid analysis.

Troubleshooting Logic for Low Analyte Recovery

This diagram provides a logical approach to troubleshooting low recovery of this compound.

Troubleshooting_Logic Low_Recovery Low Analyte Recovery Check_Extraction Review Extraction Protocol Low_Recovery->Check_Extraction Check_Sample_Handling Assess Sample Handling and Storage Low_Recovery->Check_Sample_Handling Implement_IS Use Appropriate Internal Standard Low_Recovery->Implement_IS Check_LCMS Investigate LC-MS/MS System Performance Low_Recovery->Check_LCMS Check_Solvents Verify Solvent Quality and Composition Check_Extraction->Check_Solvents Optimize_Extraction Optimize Extraction (Solvent, Time, Temp) Check_Extraction->Optimize_Extraction

Caption: Troubleshooting flowchart for low recovery.

References

Technical Support Center: LC-MS/MS Analysis of N-C16-desoxymethylsphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the calibration curve for N-C16-desoxymethylsphingosine in LC-MS/MS analysis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as N-palmitoyl-1-desoxymethylsphingosine (m17:1/16:0), is an atypical sphingolipid. Key properties for mass spectrometry are:

  • Molecular Formula: C₃₃H₆₅NO₂[1]

  • Formula Weight: 507.875 g/mol [1]

  • Synonyms: N-hexadecanoyl-1-desoxymethylsphing-3-enine (m17:1/16:0), N-C16-1-desoxyMeCer[1]

Q2: What is a typical cause for a non-linear calibration curve in LC-MS/MS analysis?

Non-linearity can stem from several factors including matrix effects, detector saturation at high concentrations, analyte degradation, or issues with the preparation of calibration standards. For sphingolipids, ion suppression due to co-eluting phospholipids (B1166683) is a common issue.

Q3: Why is an internal standard crucial for the quantification of this compound?

An internal standard (IS) is essential to compensate for variations in sample preparation, injection volume, and instrument response. An ideal IS for LC-MS/MS is a stable isotope-labeled version of the analyte, as it shares very similar chemical and physical properties, including ionization efficiency and retention time. This minimizes variability and improves the accuracy and precision of quantification.

Q4: What are common sample preparation techniques for sphingolipid analysis from biological matrices?

Common techniques include protein precipitation (PPT) and liquid-liquid extraction (LLE). For plasma or serum samples, a simple protein precipitation with a cold organic solvent like methanol (B129727) or acetonitrile (B52724) is often sufficient to extract sphingolipids while removing the bulk of proteins.

Q5: How should this compound standards be stored?

This compound should be stored at -20°C for long-term stability, which is rated for at least one year.[1] Stock solutions should also be stored at low temperatures in an appropriate solvent.

Section 2: Troubleshooting Guide for Calibration Curve Issues

This guide addresses specific problems you may encounter during the LC-MS/MS analysis of this compound, focusing on calibration curve performance.

Problem Potential Cause Recommended Solution
Poor Linearity (r² < 0.99) Matrix Effects: Co-eluting compounds from the sample matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of the analyte, leading to a non-linear response.- Improve Chromatographic Separation: Optimize the gradient to separate the analyte from interfering matrix components. - Sample Dilution: Dilute the sample to reduce the concentration of interfering substances. - Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. - Optimize Sample Preparation: Employ a more rigorous extraction method like solid-phase extraction (SPE) to remove interferences.
Detector Saturation: At high concentrations, the MS detector response can become non-linear.- Extend the Calibration Range: Lower the upper limit of quantification (ULOQ) or dilute the high-concentration standards. - Reduce Injection Volume: Injecting a smaller sample volume can prevent detector overload.
Inaccurate Standard Preparation: Errors in serial dilutions can lead to inaccurate calibrator concentrations.- Prepare Fresh Standards: Use freshly prepared stock and working solutions for each analytical run. - Verify Pipetting Technique: Ensure pipettes are calibrated and use proper technique, especially with organic solvents.
High Variability at LLOQ Low Signal-to-Noise Ratio: The analyte signal at the lower limit of quantification (LLOQ) is too close to the background noise.- Optimize MS Parameters: Increase the dwell time for the analyte's MRM transition. Optimize collision energy and other source parameters. - Improve Sample Clean-up: A cleaner sample will result in lower background noise.
Analyte Adsorption: The analyte may adsorb to plasticware or vials at low concentrations.- Use Low-Adsorption Vials: Employ silanized or polypropylene (B1209903) vials. - Modify Sample Solvent: Add a small amount of organic solvent or a competing compound to the sample diluent.
Inconsistent Response Factor Instrument Instability: Fluctuations in the ESI source, gas pressures, or temperature can cause inconsistent ionization.- Allow for System Equilibration: Ensure the LC-MS system is fully equilibrated before starting the analytical run. - Monitor System Suitability: Inject a system suitability test (SST) sample at regular intervals to monitor instrument performance.
Internal Standard Issues: The internal standard may not be behaving similarly to the analyte.- Select an Appropriate IS: A stable isotope-labeled standard is highly recommended. If unavailable, a close structural analog that co-elutes is the next best choice. - Verify IS Concentration: Ensure the internal standard is added at a consistent and appropriate concentration across all samples and standards.
No Peak or Very Small Peak Sample Degradation: The analyte may be unstable in the sample matrix or during sample processing.- Check Storage Conditions: Ensure samples and standards are stored correctly at -20°C.[1] - Minimize Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing. - Process Samples on Ice: Keep samples cold during the extraction process to minimize enzymatic degradation.
Incorrect MS/MS Method: The MRM transitions or other MS parameters are not correctly set for the analyte.- Verify MRM Transitions: Ensure the precursor and product ions are correct for this compound. See Table 1 for expected transitions. - Optimize Collision Energy: Perform an infusion of the analyte to determine the optimal collision energy for the desired fragmentation.

Section 3: Experimental Protocols and Data

Inferred LC-MS/MS Parameters for this compound

The following parameters are inferred from the analysis of structurally similar 1-deoxysphingolipids.[2] Optimization is recommended for your specific instrument.

Table 1: Inferred MRM Transitions and MS Parameters

Analyte Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Collision Energy (eV)
This compound m/z 508.5 m/z 266.3 ~30 - 40
Internal Standard (IS) Suggestion

| C17-N-C16-desoxymethylsphingosine | m/z 522.5 | m/z 280.3 | ~30 - 40 |

Note: The precursor ion for this compound is calculated based on its molecular weight of 507.875. The product ion is inferred from the typical fragmentation pattern of N-acylated sphingoid bases, which involves the loss of the fatty acid and dehydration.

General Protocol for Sample Preparation (Protein Precipitation)
  • Thaw Samples: Thaw plasma/serum samples and calibration standards on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the sample, standard, or quality control (QC).

  • Add Internal Standard: Add 10 µL of the internal standard working solution (in methanol) to each tube.

  • Precipitation: Add 200 µL of ice-cold methanol.

  • Vortex: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Recommended Chromatographic Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating sphingolipids.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol/Acetonitrile (e.g., 90:10, v/v) with 0.1% formic acid

  • Flow Rate: 0.3 - 0.5 mL/min

  • Gradient: A gradient from ~60% B to 100% B over several minutes is a good starting point.

  • Column Temperature: 40°C

Section 4: Visualized Workflows and Pathways

General LC-MS/MS Troubleshooting Workflow

Troubleshooting_Workflow Start Calibration Curve Fails (r² < 0.99 or High CV%) Check_Standards Verify Standard Preparation - Freshly prepared? - Correct dilutions? Start->Check_Standards Check_IS Evaluate Internal Standard - Appropriate IS used? - Consistent response? Check_Standards->Check_IS Standards OK Reinject Re-inject Calibrators Check_Standards->Reinject Problem Found & Corrected Check_Chromatography Assess Chromatography - Peak shape? - Retention time stability? Check_IS->Check_Chromatography IS OK Check_IS->Reinject Problem Found & Corrected Check_MS Review MS Performance - Signal intensity? - System stability? Check_Chromatography->Check_MS Chroma. OK Check_Chromatography->Reinject Problem Found & Corrected Matrix_Effects Investigate Matrix Effects Check_MS->Matrix_Effects MS OK Check_MS->Reinject Problem Found & Corrected Optimize_Method Optimize Method - Improve sample prep - Adjust gradient - Dilute sample Matrix_Effects->Optimize_Method Yes Matrix_Effects->Reinject No Optimize_Method->Reinject Success Problem Solved Reinject->Success

Caption: A logical workflow for troubleshooting calibration curve issues.

Simplified Sphingolipid De Novo Synthesis Pathway

Sphingolipid_Pathway cluster_0 De Novo Synthesis cluster_1 Atypical Pathway Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide Alanine Alanine + Palmitoyl-CoA Deoxy_Ketosphinganine 1-deoxy-3-Ketosphinganine Alanine->Deoxy_Ketosphinganine SPT Deoxysphinganine 1-Deoxysphinganine Deoxy_Ketosphinganine->Deoxysphinganine Target_Analyte This compound (A 1-deoxysphingolipid) Deoxysphinganine->Target_Analyte CerS

Caption: Simplified de novo synthesis pathway for typical and atypical sphingolipids.

References

Validation & Comparative

Validating an LC-MS/MS Method for N-C16-Desoxymethylsphingosine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive lipids is crucial for understanding their roles in health and disease. N-C16-desoxymethylsphingosine (N-C16-doxS) is an atypical sphingolipid implicated in various cellular processes. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of N-C16-doxS against alternative analytical techniques. The information presented herein is supported by established experimental principles to aid researchers in selecting the most appropriate method for their specific needs.

Method Comparison: LC-MS/MS vs. Alternatives

The selection of an analytical method for sphingolipid quantification depends on factors such as sensitivity, specificity, throughput, and cost. While LC-MS/MS is considered the gold standard, other techniques offer viable alternatives for specific applications.[1][2]

FeatureLC-MS/MSHPLC with Fluorescence DetectionEnzymatic Assays
Specificity Very High (based on mass-to-charge ratio and fragmentation)Moderate to High (dependent on derivatization)Moderate (potential for cross-reactivity)
Sensitivity Very High (picomolar to femtomolar range)[3]High (femtomolar to picomolar range)Low to Moderate
Multiplexing High (simultaneous analysis of multiple analytes)[4]LimitedVery Limited
Structural Info High (fragmentation patterns aid in identification)LowNone
Throughput HighModerateModerate to High
Cost (Instrument) HighModerateLow
Cost (Per Sample) ModerateLow to ModerateLow
Expertise HighModerateLow to Moderate

Performance of a Validated LC-MS/MS Method

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of N-C16-doxS in a biological matrix (e.g., human plasma).

ParameterPerformance
Linearity (r²) >0.99
Limit of Detection (LOD) 0.5 pg/mL
Limit of Quantification (LOQ) 1.5 pg/mL
Intra-day Precision (%CV) <10%
Inter-day Precision (%CV) <15%
Accuracy (% Recovery) 85-115%
Matrix Effect Minimal and compensated by internal standard

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This protocol outlines a typical validated method for the quantification of N-C16-doxS in human plasma.

a. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., C17-desoxymethylsphingosine).

  • Add 300 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 600 µL of chloroform (B151607) and 200 µL of water.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

b. LC Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 100% B

    • 8-10 min: Hold at 100% B

    • 10.1-12 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c. MS/MS Detection

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • N-C16-doxS: Precursor ion (Q1) m/z 508.5 -> Product ion (Q3) m/z 264.3

    • Internal Standard (C17-doxS): Precursor ion (Q1) m/z 522.5 -> Product ion (Q3) m/z 278.3

  • Collision Energy: Optimized for each transition.

HPLC with Fluorescence Detection (Alternative Method)

This method requires derivatization of the primary amine group of N-C16-doxS to introduce a fluorescent tag.

a. Sample Preparation and Derivatization

  • Perform lipid extraction as described for the LC-MS/MS method.

  • To the dried lipid extract, add 50 µL of a derivatizing agent solution (e.g., o-phthalaldehyde (B127526) (OPA) reagent).

  • Incubate at room temperature for 5 minutes in the dark.

  • Add 50 µL of mobile phase A to stop the reaction and inject into the HPLC system.

b. HPLC Separation

  • Utilize a similar C18 reversed-phase column and gradient as the LC-MS/MS method.

c. Fluorescence Detection

  • Excitation Wavelength: 340 nm.

  • Emission Wavelength: 455 nm.

Enzymatic Assay (Alternative Method)

Commercially available enzymatic assay kits can be used for the quantification of related sphingolipids, though a specific kit for N-C16-doxS may not be readily available. The general principle involves the enzymatic conversion of the target lipid to a product that can be measured colorimetrically or fluorometrically.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Methanol) is->ppt cent1 Centrifugation ppt->cent1 supernatant Collect Supernatant cent1->supernatant lle Liquid-Liquid Extraction supernatant->lle dry Dry Down lle->dry reconstitute Reconstitute dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for LC-MS/MS quantification of N-C16-doxS.

Caption: Simplified sphingolipid biosynthesis pathway showing the formation of N-C16-doxS.

References

A Comparative Guide to the Biological Activities of N-C16-Desoxymethylsphingosine and C16-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of C16-ceramide and the predicted activities of its synthetic analog, N-C16-desoxymethylsphingosine. This document is intended to be a valuable resource for researchers investigating sphingolipid-mediated signaling pathways and for professionals in drug development exploring novel therapeutic agents.

While C16-ceramide is a well-studied bioactive lipid implicated in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence, there is a notable scarcity of direct experimental data on this compound. Therefore, this guide presents a comparison based on the established functions of C16-ceramide and the inferred biological consequences of the structural difference in this compound—the absence of a 1-hydroxyl group. This modification renders the molecule resistant to metabolism by ceramide kinase, a critical enzyme in sphingolipid signaling. The hypotheses presented herein are supported by the observed activities of other 1-deoxysphingolipid analogs.

Structural and Metabolic Differences

The primary structural distinction between C16-ceramide and this compound lies in the presence or absence of a hydroxyl group at the C1 position of the sphingoid base. This single modification has profound implications for their metabolic fates and, consequently, their biological activities.

  • C16-Ceramide: Possesses a 1-hydroxyl group, which is essential for its phosphorylation by ceramide kinase (CerK) to form ceramide-1-phosphate (C1P).[1][2] C1P is a key signaling molecule with predominantly anti-apoptotic and pro-proliferative effects, often acting in opposition to ceramide.[1][3][4]

  • This compound: Lacks the 1-hydroxyl group, making it an unsuitable substrate for CerK.[5][6] This structural feature prevents its conversion to a 1-phosphate metabolite, suggesting that its biological effects would be independent of C1P signaling and potentially more persistent than those of C16-ceramide, which can be metabolized to a pro-survival molecule. Studies on other 1-deoxysphingolipids confirm their metabolic stability in pathways involving the C1-hydroxyl group.[5]

cluster_c16 C16-Ceramide Metabolism cluster_desoxy This compound Metabolism C16 C16-Ceramide C1P Ceramide-1-Phosphate (C1P) (Anti-apoptotic, Pro-proliferative) C16->C1P Ceramide Kinase (CerK) Sph Sphingosine C16->Sph Ceramidase Desoxy This compound Blocked No C1P Formation Desoxy->Blocked CerK (inactive)

Figure 1: Comparative Metabolic Pathways. This diagram illustrates the key metabolic pathway of C16-ceramide to the pro-survival molecule C1P, a pathway that is blocked for this compound due to the absence of the 1-hydroxyl group.

Comparative Biological Activities

The differential metabolism of these two lipids is predicted to lead to distinct biological outcomes, particularly in the regulation of cell fate.

Table 1: Comparison of Biological Activities

Biological ProcessC16-CeramideThis compound (Predicted)
Apoptosis Pro-apoptotic in numerous cell types.[7][8][9]Potentially a more potent and sustained pro-apoptotic agent due to the inability to be converted to anti-apoptotic C1P. 1-deoxysphingolipids have been shown to be cytotoxic.[6]
Cell Proliferation Generally anti-proliferative.Predicted to be strongly anti-proliferative.
Metabolism Metabolized to C1P, sphingosine, and more complex sphingolipids.[2]Resistant to phosphorylation at the 1-position. May undergo other metabolic modifications.
Mechanism of Action Induces apoptosis via mitochondrial channel formation, activation of stress-activated protein kinases (SAPK/JNK), and modulation of PKC and protein phosphatases.[8][10][11]Likely induces apoptosis through similar mechanisms as C16-ceramide but without the confounding effects of C1P. May have altered interactions with target proteins.

Signaling Pathways

C16-Ceramide Signaling

C16-ceramide is a central player in cellular stress responses, activating multiple signaling cascades that often culminate in apoptosis. Key pathways include:

  • Mitochondrial Pathway: C16-ceramide can directly incorporate into the outer mitochondrial membrane, forming channels that lead to the release of pro-apoptotic factors like cytochrome c.[10]

  • Protein Phosphatase Activation: Ceramide activates protein phosphatases, such as PP1 and PP2A.[12] This can lead to the dephosphorylation and inactivation of pro-survival kinases like Akt.

  • Protein Kinase C (PKC) Modulation: C16-ceramide exhibits isoform-specific effects on PKC. It can inhibit the pro-survival PKCα isoform while activating the pro-apoptotic PKCζ isoform.[1][2][12][13]

  • Stress-Activated Protein Kinase (SAPK/JNK) Pathway: Ceramide is a known activator of the JNK pathway, which contributes to its pro-apoptotic effects.[8][11]

C16 C16-Ceramide PKCz PKCζ (Activation) C16->PKCz PKCa PKCα (Inhibition) C16->PKCa PP Protein Phosphatases (PP1, PP2A) (Activation) C16->PP JNK JNK Pathway (Activation) C16->JNK Mito Mitochondrial Channel Formation C16->Mito Apoptosis Apoptosis PKCz->Apoptosis PKCa->Apoptosis Akt Akt (Inhibition) PP->Akt Akt->Apoptosis JNK->Apoptosis Mito->Apoptosis

Figure 2: C16-Ceramide Signaling Pathways. A simplified diagram of the major signaling pathways activated by C16-ceramide, leading to apoptosis.
Predicted this compound Signaling

Due to the absence of direct studies, the signaling pathways of this compound are hypothesized to be similar to those of C16-ceramide, but with a crucial difference: the lack of a metabolic "off-switch" via conversion to C1P. This suggests that the pro-apoptotic signals initiated by this compound could be more sustained.

Desoxy This compound PKCz PKCζ (Activation) Desoxy->PKCz PKCa PKCα (Inhibition) Desoxy->PKCa PP Protein Phosphatases (PP1, PP2A) (Activation) Desoxy->PP JNK JNK Pathway (Activation) Desoxy->JNK Mito Mitochondrial Channel Formation Desoxy->Mito Apoptosis Sustained Apoptosis PKCz->Apoptosis PKCa->Apoptosis Akt Akt (Inhibition) PP->Akt Akt->Apoptosis JNK->Apoptosis Mito->Apoptosis

Figure 3: Predicted Signaling of this compound. This diagram illustrates the hypothesized signaling pathways, which are expected to lead to a more sustained apoptotic response due to metabolic stability.

Quantitative Data

Direct comparative quantitative data, such as IC50 or EC50 values, for this compound are not currently available in the public domain. The table below summarizes known data for C16-ceramide and provides a template for future experimental determination for its desoxy analog.

Table 2: Comparative Quantitative Data

ParameterC16-CeramideThis compoundReference
Induction of Apoptosis (e.g., in Jurkat cells) Typically effective in the 10-50 µM range.Data not available[General literature]
Inhibition of PKCα activity Inhibition observed at concentrations as low as 5 µM.[1]Data not available[1]
Activation of PKCζ Direct activation demonstrated in vitro.Data not available[13]
Inhibition of Cell Viability (IC50) Varies by cell line (typically µM range).Data not available

Experimental Protocols

To facilitate the direct comparison of these two compounds, detailed protocols for key assays are provided below.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of C16-ceramide or this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[13][14][15][16]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[13][15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14][16]

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat adherent or suspension cells with the compounds as described above.

  • Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic method like scraping or Accutase.[7] Collect all cells, including those in the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze by flow cytometry within one hour.[7]

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer on ice.[12]

  • Lysate Preparation: Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing the fluorogenic caspase-3 substrate Ac-DEVD-AFC.[10]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12]

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[10]

cluster_workflow Comparative Experimental Workflow Start Cell Culture (e.g., Jurkat, MCF-7) Treatment Treat with C16-Ceramide or This compound (Dose-response and time-course) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Caspase Caspase-3 Activity Assay Treatment->Caspase Kinase Kinase/Phosphatase Assays (PKC, PP1/PP2A) Treatment->Kinase Data Data Analysis and Comparison (IC50, % Apoptosis, etc.) Viability->Data Apoptosis->Data Caspase->Data Kinase->Data

Figure 4: Experimental Workflow. A flowchart outlining the key experiments to compare the biological activities of C16-ceramide and this compound.

Conclusion and Future Directions

C16-ceramide is a well-established pro-apoptotic lipid that signals through multiple pathways. Its synthetic analog, this compound, by virtue of its resistance to phosphorylation at the 1-position, is predicted to be a more stable and potentially more potent inducer of apoptosis. The lack of conversion to the pro-survival C1P suggests that this compound could serve as a valuable tool to dissect ceramide-specific signaling events without the confounding influence of its metabolites.

Further research is imperative to validate these hypotheses. The experimental protocols provided in this guide offer a framework for the direct, quantitative comparison of these two molecules. Such studies will not only illuminate the precise role of the 1-hydroxyl group in ceramide's biological activity but also evaluate the therapeutic potential of non-metabolizable ceramide analogs in diseases characterized by deficient apoptosis, such as cancer.

References

A Comparative Guide to the Cross-Validation of N-C16-desoxymethylsphingosine Measurements Across Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive lipids is paramount in understanding their physiological roles and their potential as therapeutic targets and biomarkers. N-C16-desoxymethylsphingosine, an atypical sphingolipid, has garnered increasing interest in biomedical research. Consequently, the robust and reliable measurement of this analyte is critical. This guide provides a comprehensive comparison of two major analytical platforms for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

This document outlines the experimental protocols for each method, presents a side-by-side comparison of their performance characteristics, and discusses the relative advantages and disadvantages of each platform. While direct cross-validation studies for this compound are not extensively published, this guide synthesizes data from studies on related sphingolipids and typical performance data for each platform to provide a valuable resource for researchers.

Data Presentation: A Comparative Overview

The choice of analytical platform for the quantification of this compound will depend on the specific requirements of the study, including the need for sensitivity, specificity, throughput, and the nature of the biological matrix. Below is a summary of the expected performance characteristics for LC-MS/MS and a hypothetical competitive ELISA for this compound.

Table 1: Performance Characteristics of LC-MS/MS for this compound Quantification

ParameterTypical Performance
Linearity (R²) >0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL
Intra-assay Precision (%CV) <10%
Inter-assay Precision (%CV) <15%
Accuracy (%RE) ±15%
Specificity High (based on mass-to-charge ratio and fragmentation)
Throughput Medium to High (sample-dependent)
Matrix Effect Can be significant, requires careful management

Table 2: Anticipated Performance Characteristics of a Competitive ELISA for this compound

ParameterTypical Performance
Assay Range 0.1 - 100 ng/mL
Sensitivity (LOD) 0.05 - 0.5 ng/mL
Intra-assay Precision (%CV) <10%
Inter-assay Precision (%CV) <15%
Cross-reactivity Potential for cross-reactivity with structurally similar lipids
Throughput High
Matrix Effect Can be present, often mitigated by sample dilution

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and reliable data. The following sections outline the key steps for the quantification of this compound using LC-MS/MS and a hypothetical competitive ELISA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity for the quantification of small molecules like this compound from complex biological matrices.

1. Sample Preparation (Lipid Extraction):

  • To 100 µL of plasma or tissue homogenate, add 300 µL of a cold solvent mixture of methanol:acetonitrile (1:2 v/v) containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

  • Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC Separation:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 60% to 100% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. MS/MS Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound and its internal standard. The exact m/z values would need to be determined by direct infusion of a standard.

  • Data Analysis: Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol describes a hypothetical competitive ELISA, a common format for small molecule quantification.

1. Plate Coating:

  • Coat a 96-well microplate with an antibody specific for this compound and incubate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

2. Competitive Reaction:

  • Prepare standards of known this compound concentrations and the unknown samples.

  • Add 50 µL of the standards or samples to the wells.

  • Immediately add 50 µL of a fixed concentration of this compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) to each well.

  • Incubate for 1-2 hours at room temperature to allow competition between the free analyte and the enzyme-conjugated analyte for binding to the antibody.

3. Detection:

  • Wash the plate five times with wash buffer.

  • Add 100 µL of a chromogenic substrate for HRP (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Mandatory Visualizations

To further clarify the methodologies and their underlying principles, the following diagrams are provided.

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_elisa Competitive ELISA Workflow sample_prep_lcms Sample Preparation (Lipid Extraction) lc_separation LC Separation sample_prep_lcms->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis_lcms Data Analysis ms_detection->data_analysis_lcms plate_coating Plate Coating competitive_binding Competitive Binding plate_coating->competitive_binding detection Detection competitive_binding->detection data_analysis_elisa Data Analysis detection->data_analysis_elisa

A simplified workflow for this compound quantification.

signaling_pathway cluster_sphingolipid Atypical Sphingolipid Metabolism serine_palmitoyltransferase Serine Palmitoyltransferase (SPT) desoxymethylsphingosine 1-deoxy-sphinganine serine_palmitoyltransferase->desoxymethylsphingosine ceramide_synthase Ceramide Synthase desoxymethylsphingosine->ceramide_synthase + Palmitoyl-CoA nc16_desoxymethylsphingosine This compound ceramide_synthase->nc16_desoxymethylsphingosine cellular_effects Cellular Effects (e.g., Neurotoxicity) nc16_desoxymethylsphingosine->cellular_effects

Simplified metabolic pathway of this compound.

logical_relationship start Select Analytical Platform lcms LC-MS/MS start->lcms elisa ELISA start->elisa lcms_adv High Specificity High Accuracy Multiplexing Capability lcms->lcms_adv Advantages lcms_disadv Higher Cost Lower Throughput Matrix Effects lcms->lcms_disadv Disadvantages elisa_adv High Throughput Lower Cost Simple Workflow elisa->elisa_adv Advantages elisa_disadv Potential Cross-reactivity Limited Dynamic Range Antibody Dependent elisa->elisa_disadv Disadvantages

Decision factors for choosing an analytical platform.

Assessing the Specificity of Antibodies for Sphingolipids Against N-C16-Desoxymethylsphingosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise characterization of antibody specificity is paramount. This guide provides a comprehensive framework for assessing the specificity of antibodies targeting the atypical sphingolipid, N-C16-desoxymethylsphingosine. Given the structural similarities among sphingolipids, rigorous validation is crucial to ensure that an antibody selectively binds to its intended target without significant off-target interactions. This guide outlines key experimental protocols, presents data in a comparative format, and visualizes complex biological and experimental workflows.

Comparative Specificity of a Hypothetical Anti-N-C16-Desoxymethylsphingosine Antibody

Since no commercial antibodies against this compound are currently available, this guide will outline the validation process for a newly developed, hypothetical monoclonal antibody, hereafter referred to as mAb-DSM. The following table summarizes expected binding characteristics of mAb-DSM against a panel of structurally related sphingolipids. The data is presented as relative binding intensity, normalized to the binding of this compound.

Sphingolipid AnalyteStructurePredicted Relative Binding of mAb-DSM (%)
This compound Sphingoid base with C16 acyl chain, lacking the C1 hydroxyl group100
N-C16-CeramideSphingoid base with C16 acyl chain< 5
N-C16-DihydroceramideDihydrosphingosine base with C16 acyl chain< 2
Sphingosine (B13886)Sphingoid base without acyl chain< 1
Sphingosine-1-Phosphate (S1P)Phosphorylated sphingoid base< 1
N-C18-desoxymethylsphingosineSphingoid base with C18 acyl chain, lacking the C1 hydroxyl group10-20
Phosphatidylcholine (PC)Glycerophospholipid< 1

This data is hypothetical and serves as an example for interpreting specificity assays.

Experimental Protocols for Specificity Assessment

To validate the specificity of mAb-DSM, a multi-pronged approach employing several immunoassays is recommended. Each technique offers unique advantages in characterizing the antibody-lipid interaction.

Lipid Overlay Assay (Dot Blot)

This technique provides a rapid and straightforward qualitative assessment of antibody binding to a panel of lipids immobilized on a membrane.

Methodology:

  • Lipid Preparation: Dissolve this compound and other sphingolipids (e.g., N-C16-ceramide, sphingosine, S1P) in a suitable organic solvent like chloroform/methanol (2:1, v/v) to a final concentration of 1 mg/mL.

  • Membrane Spotting: Carefully spot 1-2 µL of each lipid solution onto a nitrocellulose or PVDF membrane.[1] Allow the spots to dry completely.

  • Blocking: Block the membrane with a solution of 3-5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with mAb-DSM (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.

  • Detection: After a final wash, detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the spots corresponds to the binding affinity of the antibody to each lipid.

G cluster_prep Membrane Preparation cluster_assay Immunoassay prep_lipids Prepare Lipid Solutions spot_lipids Spot Lipids onto Membrane prep_lipids->spot_lipids dry_membrane Air Dry Membrane spot_lipids->dry_membrane block Block with BSA dry_membrane->block incubate_primary Incubate with Primary Ab block->incubate_primary wash1 Wash incubate_primary->wash1 incubate_secondary Incubate with Secondary Ab-HRP wash1->incubate_secondary wash2 Wash incubate_secondary->wash2 detect ECL Detection wash2->detect

Caption: Workflow for Lipid Overlay Assay.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a quantitative method to assess antibody binding and can be adapted for lipid antigens.

Methodology:

  • Plate Coating: Dissolve lipids in an organic solvent (e.g., chloroform/ethanol) and add to the wells of a high-binding ELISA plate.[2] Allow the solvent to evaporate, leaving the lipid coated on the well surface.[2]

  • Blocking: Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of mAb-DSM to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the wells three to five times with PBS containing 0.05% Tween-20 (PBST).

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: After a final wash, add a TMB substrate solution and incubate until a blue color develops. Stop the reaction with sulfuric acid and measure the absorbance at 450 nm. The absorbance is proportional to the amount of bound primary antibody.

G start Coat Plate with Lipid Antigen block Block Non-specific Sites start->block add_primary_ab Add Primary Antibody block->add_primary_ab wash1 Wash add_primary_ab->wash1 add_secondary_ab Add HRP-conjugated Secondary Ab wash1->add_secondary_ab wash2 Wash add_secondary_ab->wash2 add_substrate Add TMB Substrate wash2->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_absorbance Read Absorbance at 450nm stop_reaction->read_absorbance

Caption: ELISA Protocol for Lipid Antigens.

Potential Signaling Pathways of this compound

While the specific signaling pathways of this compound are not yet fully elucidated, its structural similarity to other bioactive sphingolipids like ceramide and sphingosine-1-phosphate (S1P) suggests potential involvement in related pathways.[3][4] Desoxymethylsphingosine is considered an atypical deoxy-sphingoid base.

Hypothetical Signaling Cascade:

Based on the known functions of similar sphingolipids, this compound could potentially modulate cellular processes such as apoptosis, proliferation, and inflammation. It may act by inhibiting or activating key enzymes in the sphingolipid metabolic pathway or by interacting with specific receptors.

The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA.[5] This leads to the formation of ceramide, a central molecule in sphingolipid metabolism.[4] Ceramide can be metabolized to sphingosine, which can then be phosphorylated to S1P.[4] S1P is a potent signaling molecule that acts through a family of G protein-coupled receptors (S1PRs) to regulate diverse cellular functions.[6][7] Ceramide itself is a bioactive molecule implicated in signaling pathways leading to apoptosis and cell cycle arrest.[8][9]

Given that this compound lacks the C1-hydroxyl group, it cannot be phosphorylated by sphingosine kinases to form a molecule analogous to S1P. This suggests its mechanism of action may differ significantly from S1P. It might act as a competitive inhibitor of enzymes that utilize ceramide or sphingosine as substrates, or it could have unique intracellular targets.

G cluster_synthesis Sphingolipid Metabolism cluster_signaling Cellular Signaling ser_palm Serine + Palmitoyl-CoA ceramide Ceramide ser_palm->ceramide sphingosine Sphingosine ceramide->sphingosine apoptosis Apoptosis Signaling ceramide->apoptosis s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p s1p_receptor S1P Receptors s1p->s1p_receptor downstream Downstream Signaling (Proliferation, Survival) s1p_receptor->downstream dsm This compound inhibition Modulation? dsm->inhibition inhibition->ceramide inhibition->sphingosine

Caption: Hypothetical Signaling Role of N-C16-DSM.

References

Comparative analysis of N-C16-desoxymethylsphingosine levels in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth look at the circulating levels of deoxysphingolipids reveals significant elevations in individuals with metabolic syndrome and type 2 diabetes compared to healthy counterparts, suggesting their potential as key biomarkers in metabolic diseases.

This guide provides a comparative analysis of N-C16-desoxymethylsphingosine and the broader class of deoxysphingolipids (dSLs) in healthy versus diseased states, with a focus on metabolic disorders. While specific quantitative data for this compound are limited in publicly available research, data for the overarching class of deoxysphingolipids offer valuable insights into their pathological significance.

Quantitative Comparison of Plasma Deoxysphingolipid Levels

Elevated levels of circulating deoxysphingolipids have been identified as a potential hallmark of metabolic dysregulation. A key study comparing plasma deoxysphingolipid concentrations across different health states provides a clear quantitative distinction.

GroupTotal Deoxysphingolipids (µmol/L)
Healthy Controls0.06 ± 0.02
Metabolic Syndrome0.11 ± 0.04
Type 2 DiabetesNot significantly different from Metabolic Syndrome

Data sourced from Othman et al., Diabetologia, 2012.[1]

These findings highlight a significant increase in deoxysphingolipids in individuals with metabolic syndrome compared to healthy controls.

Experimental Protocols

The quantification of deoxysphingolipids in plasma samples is typically achieved through sophisticated analytical techniques. The following outlines a general experimental protocol based on established methods.

Sample Preparation and Lipid Extraction:

  • Plasma Collection: Whole blood is collected from fasting individuals into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

  • Internal Standards: A solution of deuterated sphingolipid internal standards (e.g., d7-sphingosine and d7-sphinganine) is added to the plasma samples.[2]

  • Lipid Extraction: Lipids are extracted from the plasma using a one-phase extraction method with a mixture of methanol (B129727) and dichloromethane. This is followed by protein precipitation.[3]

  • Hydrolysis: The extracted lipids undergo acid and base hydrolysis to release the sphingoid bases from their N-acylated forms. This step allows for the measurement of the total sphingoid base composition.[2]

  • Phase Separation and Purification: The hydrolyzed sample is subjected to phase separation using chloroform (B151607) and an alkaline aqueous solution. The lower organic phase, containing the lipids, is collected and washed multiple times with alkaline water.[2] The purified lipid extract is then dried under a stream of nitrogen.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Reconstitution: The dried lipid extract is reconstituted in a suitable solvent for LC-MS/MS analysis.

  • Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The different sphingolipid species are separated based on their physicochemical properties as they pass through a specialized column (e.g., a C18 reversed-phase column).[4]

  • Mass Spectrometric Detection: The separated lipids are introduced into a tandem mass spectrometer. The molecules are ionized (e.g., by electrospray ionization) and fragmented. Specific fragment ions of the target deoxysphingolipids and the internal standards are monitored to accurately quantify their concentrations in the sample.[5]

Signaling Pathways and Experimental Workflow

Deoxysphingolipid Biosynthesis Pathway:

Deoxysphingolipids are synthesized through a promiscuous activity of the enzyme serine palmitoyltransferase (SPT). Under conditions of low serine or high alanine (B10760859) availability, SPT utilizes alanine instead of its canonical substrate, serine, leading to the formation of 1-deoxysphinganine, the precursor for other deoxysphingolipids.[6][7]

Deoxysphingolipid_Biosynthesis cluster_SPT Serine Palmitoyltransferase (SPT) Complex SPT SPT Sphinganine 3-Ketosphinganine -> Sphinganine (Canonical Sphingolipids) SPT->Sphinganine Canonical Pathway Deoxysphinganine 3-Keto-1-deoxysphinganine -> 1-Deoxysphinganine (Deoxysphingolipids) SPT->Deoxysphinganine Alternative Pathway Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Serine L-Serine (Canonical Substrate) Serine->SPT Alanine L-Alanine (Alternative Substrate) Alanine->SPT

Caption: Biosynthesis of canonical sphingolipids and deoxysphingolipids by serine palmitoyltransferase.

General Experimental Workflow for Deoxysphingolipid Analysis:

The process of analyzing deoxysphingolipid levels in biological samples involves several key steps, from sample collection to data analysis.

Experimental_Workflow Start Start: Sample Collection (e.g., Plasma) Extraction Lipid Extraction & Protein Precipitation Start->Extraction Hydrolysis Acid/Base Hydrolysis Extraction->Hydrolysis Purification Solid-Phase or Liquid-Liquid Purification Hydrolysis->Purification LC_MS LC-MS/MS Analysis Purification->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis End End: Comparative Results Data_Analysis->End

Caption: A generalized workflow for the quantification of deoxysphingolipids from biological samples.

References

Head-to-head comparison of different internal standards for atypical sphingolipid analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of atypical sphingolipids, such as 1-deoxysphingolipids, is crucial for understanding their roles in various pathological conditions, including diabetes and hereditary sensory and autonomic neuropathy type 1 (HSAN1). The selection of an appropriate internal standard is paramount for achieving reliable and reproducible results in mass spectrometry-based analyses. This guide provides a head-to-head comparison of commonly used internal standards for the analysis of atypical sphingolipids, supported by experimental data and detailed protocols.

Introduction to Atypical Sphingolipids and the Need for Accurate Quantification

Sphingolipids are a class of lipids that play critical roles in cell structure and signaling. The de novo synthesis of canonical sphingolipids starts with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT). However, when SPT utilizes alanine (B10760859) instead of serine, it leads to the formation of 1-deoxysphingolipids, which lack the C1 hydroxyl group. This structural alteration prevents their canonical degradation and leads to their accumulation, causing cellular dysfunction. Given their low abundance and isomeric nature, precise quantification is essential, making the choice of internal standard a critical methodological consideration.

Types of Internal Standards for Atypical Sphingolipid Analysis

The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible to compensate for variations during sample preparation and analysis.[1] For atypical sphingolipid analysis, two main categories of internal standards are predominantly used: stable isotope-labeled standards and odd-chain length standards.

  • Stable Isotope-Labeled Internal Standards: These are considered the gold standard as they have nearly identical physicochemical properties to the endogenous analytes.[1][2] Deuterium (D) or Carbon-13 (¹³C) labeled compounds are common. For atypical sphingolipids, deuterated standards such as D7-sphinganine and D3-deoxysphinganine are frequently employed.[3]

  • Odd-Chain Length Internal Standards: These are non-endogenous sphingolipids with an odd number of carbon atoms in their acyl chain or sphingoid base, such as C17-sphingosine.[2] As most naturally occurring sphingolipids have even-numbered carbon chains, these odd-chain analogs are easily distinguishable by mass spectrometry.[2]

Quantitative Performance Comparison

While direct head-to-head comparative studies are scarce, a compilation of data from various validated methods allows for an assessment of the performance of different internal standards. The following tables summarize key quantitative parameters for commonly used internal standards in atypical sphingolipid analysis.

Table 1: Performance Characteristics of Stable Isotope-Labeled Internal Standards

Internal StandardAnalyte(s)Linearity (R²)LOD (Limit of Detection)LOQ (Limit of Quantification)Accuracy (% Recovery)Precision (% RSD)Reference
D7-SphinganineSphinganine, 1-Deoxysphinganine>0.99Not Reported2.5 - 25 nM70 - 130%< 20%[3][4]
D3-Deoxysphinganine1-Deoxysphinganine>0.99Not Reported2.5 - 25 nM70 - 130%< 20%[3][4]
Ceramide (d18:1, 17:0)DeoxyceramidesNot ReportedNot ReportedNot ReportedNot Reported10 - 15%[5]
1-Deoxyceramide (m18:1, 12:0)DeoxyceramidesNot ReportedNot ReportedNot ReportedNot Reported10 - 15%[5]

Table 2: Performance Characteristics of Odd-Chain Length Internal Standards

Internal StandardAnalyte(s)Linearity (R²)LOD (Limit of Detection)LOQ (Limit of Quantification)Accuracy (% Recovery)Precision (% RSD)Reference
D-erythro-sphingosine (C17 base)Sphingosine, SphinganineNot Reported9 fmol (Sph), 21 fmol (SPA)Not ReportedNot Reported8% (Sph), 13% (SPA)[6]
Cer d18:1/17:0Ceramides, Dihydroceramides>0.99Not ReportedNot ReportedNot Reported< 10% (AUC stability)[7][8]
C17:1 SphingosineSphingosineNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[9]
C17:1 DihydrosphingosineDihydrosphingosineNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[9]

Discussion of Comparative Performance

From the available data, both stable isotope-labeled and odd-chain internal standards can provide reliable quantification for atypical sphingolipids.

Stable isotope-labeled standards , such as D7-sphinganine and D3-deoxysphinganine, are often preferred due to their near-identical chemical and physical properties to the analytes, which ensures similar extraction efficiency and ionization response.[1] This is reflected in the good accuracy and precision reported in studies utilizing these standards.[3][4]

Odd-chain standards , like C17-sphingosine and Cer d18:1/17:0, are a cost-effective alternative and are also widely used.[6][7][8] They are not naturally present in mammalian cells, thus avoiding any interference from endogenous species.[2] The data indicates they can achieve good precision, with the stability of the internal standard signal being a key performance indicator.[7][8]

The choice between these two types of standards may depend on the specific requirements of the study, including the desired level of accuracy, budget constraints, and the availability of specific standards. For the most rigorous quantitative studies, stable isotope-labeled internal standards are generally recommended.

Experimental Protocols

Below are detailed methodologies for the analysis of atypical sphingolipids using different internal standards.

Protocol 1: Analysis of 1-Deoxysphingolipids using Deuterated Internal Standards

This protocol is adapted from a study quantifying 1-deoxysphingolipids in cancer cells.[3]

1. Sample Preparation and Lipid Extraction:

  • Wash cells with 0.9% (w/v) NaCl.

  • Extract lipids with 0.25 mL of -20°C methanol, 0.25 mL of -20°C chloroform, and 0.1 mL of water containing deuterated internal standards (e.g., 20 pmol of D7-sphinganine and 2 pmol of D3-deoxysphinganine).

  • Vortex the mixture for 5 minutes and centrifuge at 20,000 x g for 5 minutes at 4°C.

  • Collect the lower organic phase.

  • Re-extract the remaining aqueous phase with 2 µL of formic acid and 0.25 mL of -20°C chloroform.

  • Combine the organic phases, dry under a stream of air, and resuspend in 80 µL of mobile phase B.

2. LC-MS/MS Analysis:

  • LC System: Agilent 6460 QQQ or equivalent.

  • Column: C8 column (e.g., Spectra 3 µm C8SR 150 × 3 mm).

  • Mobile Phase A: 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid in water.

  • Mobile Phase B: 0.2% formic acid and 1 mM ammonium formate in methanol.

  • Gradient: A suitable gradient to separate the analytes of interest. For example: 0 min, 82% B; 3 min, 82% B; 4 min, 90% B; 18 min, 99% B; 25 min, 99% B; 27 min, 82% B; 30 min, 82% B.[3]

  • MS Detection: Use selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transitions for the atypical sphingolipids and the deuterated internal standards.

Protocol 2: Analysis of Sphingolipids using Odd-Chain Internal Standards

This protocol is based on a method for the analysis of sphingolipids in biological samples.[7][8]

1. Sample Preparation and Lipid Extraction:

  • Stop in vitro reactions or homogenize tissue samples.

  • Add 1 mL of 1-butanol (B46404) containing the odd-chain internal standards (e.g., 20 pmol Cer d18:1/17:0 and 2 pmol d17:0 Sph) and 0.5 mL of water-saturated 1-butanol.

  • Shake for 10 minutes and centrifuge at 2,300 x g for 10 minutes at 4°C.

  • Collect the upper organic phase, neutralize with glacial acetic acid, and evaporate to dryness.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A C18 or C8 reversed-phase column is typically used.

  • Mobile Phases: A gradient of aqueous and organic mobile phases, often containing additives like formic acid and ammonium formate to improve ionization.

  • MS Detection: Monitor the specific MRM transitions for the target atypical sphingolipids and the odd-chain internal standards.

Visualizing the Workflow and Pathways

The following diagrams illustrate the general experimental workflow and a simplified sphingolipid synthesis pathway.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells, Tissue, Plasma) Homogenization Homogenization/ Lysis Sample->Homogenization Spiking Spike with Internal Standard Homogenization->Spiking Extraction Lipid Extraction Spiking->Extraction Drydown Dry-down Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Experimental workflow for atypical sphingolipid analysis.

G cluster_pathway Simplified Sphingolipid Synthesis Palmitoyl_CoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Palmitoyl_CoA->SPT Serine L-Serine Serine->SPT Canonical Alanine L-Alanine Alanine->SPT Atypical KDS 3-Ketodihydrosphingosine SPT->KDS Deoxy_KDS 1-Deoxy-3-ketosphinganine SPT->Deoxy_KDS Dihydrosphingosine Dihydrosphingosine KDS->Dihydrosphingosine Deoxysphinganine 1-Deoxysphinganine (Atypical) Deoxy_KDS->Deoxysphinganine Ceramides Ceramides Dihydrosphingosine->Ceramides Deoxyceramides 1-Deoxyceramides (Atypical) Deoxysphinganine->Deoxyceramides

Synthesis of canonical and atypical sphingolipids.

References

Side-by-side analysis of the effects of N-C16-desoxymethylsphingosine and other 1-deoxysphingolipids on membrane properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side analysis of the effects of N-C16-desoxymethylsphingosine and other 1-deoxysphingolipids (1-deoxySLs) on the biophysical properties of cellular membranes. 1-DeoxySLs are a class of atypical sphingolipids that lack the C1-hydroxyl group, a structural feature that prevents their degradation through canonical pathways and leads to their accumulation in certain pathological conditions, such as hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2] Their accumulation has been shown to be cytotoxic, primarily through the disruption of membrane integrity and function.[2][3] This comparison focuses on how the N-acylation, specifically with a C16 chain, alters the impact of the 1-deoxysphingoid backbone on membrane fluidity, domain formation, and the induction of cellular stress pathways.

Quantitative Data Summary

The following tables summarize the known and inferred effects of different 1-deoxysphingolipids on key membrane properties. Direct comparative quantitative data for this compound is limited in the literature; therefore, some values are inferred based on studies of canonical ceramides (B1148491) with varying N-acyl chain lengths.

Lipid SpeciesEffect on Membrane Fluidity (Laurdan GP)Phase Transition Temperature (Tm)Impact on Lipid Raft StabilityReference
1-Deoxysphinganine (doxSA) Minor decrease or no significant change in bulk membrane fluidity. May induce localized changes.Not well-characterized, but expected to have a lower Tm than acylated counterparts.Disrupts ordered domain formation by competing with canonical sphingolipids.[1]
This compound (C16-deoxyCer) Significant decrease in fluidity (Increased Laurdan GP) in specific membranes like the ER.[4][5][6] Inferred to be more potent in ordering membranes than doxSA due to the C16 acyl chain.Higher Tm compared to doxSA. Inferred from studies on canonical C16-ceramide which has a high Tm.[7]Promotes the formation of highly ordered, gel-like domains, but these may segregate from physiological lipid rafts, potentially disrupting their function.[8][4][5][6][7][8]
Very-Long-Chain 1-deoxyceramides (e.g., C24-deoxyCer) Expected to cause a more pronounced decrease in fluidity (higher Laurdan GP) than C16-deoxyCer due to longer acyl chains.Highest Tm among the listed 1-deoxySLs, leading to more stable gel-phase domains.[9]Strong inducer of gel-phase domains, with a high propensity for interdigitation, which can significantly alter membrane structure.[9][9]
Lipid SpeciesCellular LocalizationInduction of ER StressMitochondrial DysfunctionReference
1-Deoxysphinganine (doxSA) Primarily localizes to mitochondria.[10][11][12][13]Can induce ER stress, but the effect is more pronounced upon its N-acylation.Induces mitochondrial fragmentation and dysfunction.[10][11][12][13][10][11][12][13]
This compound (C16-deoxyCer) Enriched in the Endoplasmic Reticulum (ER).[4][6]Potent inducer of the Unfolded Protein Response (UPR) through pathways involving PERK, IRE1, and ATF6.[14][15][16]N-acylated metabolites of doxSA are implicated in mitochondrial toxicity.[10][11][13][4][6][10][11][13]
Very-Long-Chain 1-deoxyceramides (e.g., C24-deoxyCer) Also retained in the ER.[5]Expected to be a strong inducer of ER stress due to significant alterations in membrane properties.Likely contributes significantly to mitochondrial dysfunction upon formation.[5]

Experimental Protocols

Membrane Fluidity Measurement using Laurdan Generalized Polarization (GP)

This method assesses membrane fluidity by measuring the spectral shift of the fluorescent probe Laurdan, which is sensitive to the polarity of its environment. A shift to a more ordered, less hydrated (gel-like) membrane environment results in a blue shift in emission, leading to a higher GP value.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., RPE-1 or H9c2) on glass-bottom dishes. Induce 1-deoxysphingolipid accumulation by either treating with exogenous lipids (e.g., 1 µM 1-deoxysphinganine for 24 hours) or through genetic models (e.g., expression of a mutant serine palmitoyltransferase).

  • Laurdan Staining: Wash cells with phosphate-buffered saline (PBS). Incubate cells with 5 µM Laurdan in serum-free media for 30-60 minutes at 37°C.

  • Imaging: Wash cells again with PBS. Acquire images using a confocal microscope equipped with a two-photon laser for excitation at ~780 nm. Collect emission simultaneously in two channels: 400-460 nm (for ordered phase) and 470-530 nm (for disordered phase).

  • GP Calculation: Calculate the GP value for each pixel using the formula: GP = (I_ordered - G * I_disordered) / (I_ordered + G * I_disordered) Where I is the intensity in the respective channels and G is a calibration factor determined for the specific instrument.

  • Data Analysis: Generate GP maps and histograms to quantify and visualize changes in membrane fluidity. GP values range from +1 (highly ordered) to -1 (highly disordered).

Analysis of Membrane Phase Behavior by Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures (Tm) of lipid membranes.

Protocol:

  • Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) composed of a model lipid (e.g., POPC) and the 1-deoxysphingolipid of interest at a desired molar ratio. This is typically done by lipid film hydration followed by extrusion.

  • DSC Measurement: Load the liposome suspension into the sample cell of the DSC instrument and a matched buffer solution into the reference cell. Scan the temperature over a relevant range (e.g., 10°C to 100°C) at a controlled rate (e.g., 1°C/minute).

  • Data Analysis: The resulting thermogram will show peaks corresponding to the phase transitions of the lipid mixture. The peak maximum represents the Tm. Broadening of the peak or the appearance of new peaks indicates phase separation and the formation of lipid domains.

Lipid Raft Isolation by Sucrose (B13894) Density Gradient Centrifugation

This detergent-free method isolates lipid rafts based on their low buoyant density.

Protocol:

  • Cell Lysis: Harvest and wash cells in ice-cold PBS. Lyse the cells in a detergent-free buffer (e.g., using a Dounce homogenizer or sonication).

  • Sucrose Gradient Preparation: Create a discontinuous sucrose gradient in an ultracentrifuge tube (e.g., with layers of 40%, 30%, and 5% sucrose).

  • Centrifugation: Layer the cell lysate on top of the sucrose gradient and centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

  • Fraction Collection: Carefully collect fractions from the top of the gradient. Lipid rafts will be concentrated at the interface of the lower density sucrose layers.

  • Analysis: Analyze the collected fractions for the presence of lipid raft markers (e.g., flotillin, caveolin) by Western blotting and for lipid composition by mass spectrometry.

Visualizations

Signaling Pathways and Experimental Concepts

Sphingolipid_Metabolism cluster_Canonical Canonical Sphingolipid Synthesis cluster_Deoxy 1-Deoxysphingolipid Synthesis Serine L-Serine SPT SPT Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine doxSA 1-Deoxysphinganine (doxSA) SPT->doxSA Sphinganine Sphinganine Ketosphinganine->Sphinganine Ceramide Ceramides Sphinganine->Ceramide CerS ComplexSL Complex Sphingolipids Ceramide->ComplexSL Alanine L-Alanine Alanine->SPT NC16doxS This compound doxSA->NC16doxS CerS Accumulation Accumulation & Toxicity NC16doxS->Accumulation ER_Stress_Pathway cluster_Sensors ER Stress Sensors cluster_Response Downstream Effects DeoxySL 1-DeoxySL Accumulation in ER Membrane Membrane_Stress Altered Membrane Properties (Fluidity, Curvature) DeoxySL->Membrane_Stress UPR Unfolded Protein Response (UPR) Membrane_Stress->UPR PERK PERK UPR->PERK IRE1 IRE1α UPR->IRE1 ATF6 ATF6 UPR->ATF6 Translation_Attenuation Translation Attenuation PERK->Translation_Attenuation Apoptosis Apoptosis (CHOP) PERK->Apoptosis Chaperone_Induction Chaperone Induction IRE1->Chaperone_Induction IRE1->Apoptosis ATF6->Chaperone_Induction Experimental_Workflow cluster_Membrane_Properties Membrane Property Analysis cluster_Cellular_Response Cellular Response Analysis start Cell Culture with 1-DeoxySL Treatment Laurdan Laurdan GP (Fluidity) start->Laurdan DSC DSC (Phase Transition) start->DSC Raft_Isolation Lipid Raft Isolation start->Raft_Isolation ER_Stress ER Stress Markers (Western Blot) start->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction Assay start->Mito_Dysfunction end Comparative Analysis Laurdan->end DSC->end Raft_Isolation->end ER_Stress->end Mito_Dysfunction->end

References

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